ML264
Description
Potent and Selective Inhibitor of Krüppel-like Factor Five (KLF5)
ML-264 is a Krüppel-like factor 5 (KLF5) inhibitor That Potently Inhibits Growth of Colorectal Cancer. ML264 is highly active (IC50 = 29 nM is a cell-based assay for proliferation of DLD-1 cells, IC50 = 81 nM in a cell-based luciferase assay). It lacks cytotoxicity in the IEC-6 control cell line (IC50 >50 μM, 0>br
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S/c1-20(15-7-9-25(23,24)10-8-15)17(22)12-19-16(21)6-5-13-3-2-4-14(18)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,19,21)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCDZIDKYKCOMZ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)C=CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)/C=C/C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML264: A Deep Dive into its Mechanism of Action in Colorectal Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ML264 has emerged as a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5), a key transcription factor implicated in the progression of colorectal cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on critical signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity. By inhibiting KLF5, this compound disrupts the oncogenic RAS/MAPK/PI3K and WNT/β-catenin signaling cascades, ultimately leading to decreased cell proliferation and tumor growth. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel therapeutics for colorectal cancer.
Core Mechanism of Action: Inhibition of KLF5
This compound functions as a potent and selective inhibitor of Krüppel-like factor 5 (KLF5) expression.[1][2][3][4] KLF5 is a zinc finger-containing transcription factor that is highly expressed in the rapidly dividing epithelial cells of the intestine.[2] It plays a crucial role in regulating the expression of numerous genes involved in cell cycle progression, including cyclin D1 and cyclin B1/Cdc2.[2] In colorectal cancer, KLF5 is considered an oncogene, and its inhibition is a key therapeutic strategy.
The precise molecular mechanism by which this compound reduces KLF5 expression is still under investigation.[2] However, studies have shown that its effects are not due to the inhibition of kinases associated with the KLF5 pathway.[2]
Impact on Key Signaling Pathways in Colorectal Cancer
This compound exerts its anti-cancer effects by modulating two critical signaling pathways that are frequently dysregulated in colorectal cancer: the RAS/MAPK/PI3K pathway and the WNT/β-catenin pathway.[1][5][6]
Inhibition of the RAS/MAPK/PI3K Signaling Pathway
The RAS/MAPK/PI3K pathway is a central regulator of cell proliferation, survival, and differentiation. In colorectal cancer, this pathway is often hyperactivated. This compound has been shown to inhibit this pathway, leading to a reduction in the expression of downstream targets.[1][5] One of the key mechanisms is the downregulation of Early Growth Response 1 (EGR1), a potent transcriptional activator of KLF5.[1][6] By reducing EGR1 levels, this compound effectively shuts down a primary driver of KLF5 expression.
A diagram illustrating the inhibitory effect of this compound on the RAS/MAPK/PI3K pathway is presented below:
References
- 1. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
ML264: A Potent Inhibitor of KLF5 Expression for Cancer Research and Drug Development
An In-depth Technical Guide on the Molecular Target of ML264
This technical guide provides a comprehensive overview of the small molecule this compound, with a primary focus on its molecular target and mechanism of action. This compound has emerged as a significant tool in cancer research, particularly for its potent and selective inhibition of Krüppel-like factor 5 (KLF5) expression. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and molecular pharmacology of this compound.
Core Concept: Inhibition of KLF5 Expression
The principal molecular effect of this compound is the potent and selective inhibition of Krüppel-like factor 5 (KLF5) expression.[1] KLF5 is a zinc-finger transcription factor that plays a crucial role in cell proliferation, and its overexpression is implicated in the development and progression of various cancers, most notably colorectal cancer.[2] this compound was identified through an ultra-high-throughput screen designed to find small molecules that reduce the expression of the oncogenic KLF5.[3]
It is critical to note that while this compound inhibits KLF5 expression, the direct molecular target to which this compound binds to elicit this effect is currently not definitively established .[2] Studies have shown that this compound does not inhibit a wide panel of 47 kinases and 67 other protein targets, suggesting a specific and novel mechanism of action.[2] Ongoing research aims to identify the direct binding partner of this compound.[3]
In addition to downregulating KLF5, this compound also potently inhibits the expression of Early Growth Response Protein 1 (EGR1), a known transcriptional activator of KLF5.[3] This suggests that this compound may act on a common upstream regulator of both EGR1 and KLF5, or it may primarily target EGR1, leading to the subsequent reduction in KLF5 levels.[3]
Quantitative Data: Potency and Selectivity
This compound exhibits potent activity in inhibiting the proliferation of cancer cell lines that express high levels of KLF5. The half-maximal inhibitory concentration (IC50) values from various cell-based assays are summarized in the table below.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| DLD-1 | Cell Proliferation | 29 | [1][2] |
| DLD-1 | KLF5 Luciferase Reporter | 81 | [1][2] |
| HCT116 | Cell Proliferation | 560 | [2] |
| HT29 | Cell Proliferation | 130 | [2] |
| SW620 | Cell Proliferation | 430 | [2] |
Importantly, this compound shows a high degree of selectivity, as it is significantly less cytotoxic to non-transformed cell lines that do not overexpress KLF5. For instance, in the KLF5-deficient IEC-6 cell line, the IC50 is greater than 50 µM.[1][2]
Impact on Cellular Signaling Pathways
This compound modulates several key signaling pathways that are often dysregulated in cancer, including the RAS/MAPK, PI3K/AKT, and Wnt signaling cascades.[3] The inhibition of KLF5 and EGR1 expression by this compound leads to downstream effects on these pathways, ultimately impacting cell cycle progression and proliferation.
RAS/MAPK and PI3K/AKT Signaling
This compound treatment leads to a reduction in the levels of key components of the PI3K/AKT pathway, including total AKT and its phosphorylated (active) form. This, in turn, affects downstream targets like GSK3β.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
ML264: A Potent and Selective Inhibitor of KLF5 for Colorectal Cancer Research
An In-depth Technical Guide on the Discovery, Development, and Application of ML264
This technical guide provides a comprehensive overview of the small molecule inhibitor this compound, focusing on its discovery, mechanism of action as a Krüppel-like Factor 5 (KLF5) inhibitor, and its development as a potential therapeutic agent for colorectal cancer (CRC). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of KLF5 inhibitors.
Introduction to KLF5 in Colorectal Cancer
Krüppel-like factor 5 (KLF5) is a zinc-finger transcription factor that plays a crucial role in the proliferation of intestinal epithelial cells.[1] Its expression is tightly regulated in normal physiology, but it is frequently overexpressed in colorectal cancer, where it contributes to tumor growth and progression.[2] KLF5 is a downstream effector of several oncogenic signaling pathways, including the RAS/MAPK and WNT pathways, making it an attractive target for therapeutic intervention in CRC.[2][3] The development of small molecule inhibitors that can effectively target KLF5 expression or activity holds significant promise for novel CRC therapies.[4]
Discovery of this compound through High-Throughput Screening
This compound was identified through an ultra-high-throughput screening (uHTS) campaign designed to discover small molecule inhibitors of KLF5 expression.[1][2] This screen utilized a cell-based luciferase reporter assay in the DLD-1 human colorectal cancer cell line, which expresses high levels of endogenous KLF5.[5] The primary screen was followed by a series of confirmatory assays and counterscreens to eliminate false positives and cytotoxic compounds.[1][6]
A cytotoxicity counterscreen using the KLF5-deficient rat intestinal epithelial cell line, IEC-6, was instrumental in identifying compounds that selectively targeted KLF5-expressing cells.[1][6] Promising hits from the initial screen underwent structure-activity relationship (SAR) studies, leading to the development of this compound as a third-generation, potent, and selective inhibitor of KLF5 expression.[1][2]
In Vitro Characterization of this compound
Potency and Selectivity
This compound demonstrates potent inhibition of cell proliferation in various KLF5-expressing colorectal cancer cell lines.[6][7] The compound exhibits high potency in DLD-1 cells with an IC50 of 29 nM in a cell proliferation assay and 81 nM in the cell-based luciferase assay.[1][6][7] Notably, this compound shows a lack of cytotoxicity in the KLF5-deficient IEC-6 cell line (IC50 > 50 µM), highlighting its selectivity for KLF5-dependent proliferation.[6][7]
| Cell Line | Assay Type | IC50 (nM) | Reference |
| DLD-1 | Cell Proliferation | 29 | [1][6][7] |
| DLD-1 | KLF5 Luciferase Reporter | 81 | [1][6][7] |
| HCT116 | Cell Proliferation | 560 | [6][7] |
| HT29 | Cell Proliferation | 130 | [6][7] |
| SW620 | Cell Proliferation | 430 | [6][7] |
| IEC-6 | Cytotoxicity | >50,000 | [6][7] |
Table 1: In Vitro Potency of this compound in Various Cell Lines
Mechanism of Action
This compound acts by reducing the expression levels of KLF5 protein.[1][2] Western blot analysis has confirmed that treatment with this compound leads to a significant decrease in KLF5 protein in DLD-1 cells.[1][6] The inhibitory effect of this compound extends to EGR1, a known transcriptional activator of KLF5, suggesting an impact on the upstream regulation of KLF5.[2] The precise molecular mechanism by which this compound reduces KLF5 expression is still under investigation.[2]
In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in a xenograft mouse model of colon cancer.[2] In these studies, administration of this compound resulted in a significant inhibition of tumor growth.[2]
| Animal Model | Cell Line | Dosage | Effect | Reference |
| Nude Mice | DLD-1 Xenograft | 10 mg/kg (twice daily) | Significant reduction in tumor growth | [7] |
| Nude Mice | DLD-1 Xenograft | 25 mg/kg (twice daily) | Significant reduction in tumor growth | [2][7] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
Immunohistochemical analysis of tumors from this compound-treated mice showed a marked reduction in the expression of both KLF5 and EGR1, confirming the in vivo mechanism of action.[2][8]
Experimental Protocols
Cell Proliferation Assay
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Cell Seeding: DLD-1 and HCT116 cells are seeded in 6-well plates.
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Treatment: Cells are treated with 10 µM this compound or vehicle (DMSO).
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Incubation: Cells are incubated for 24, 48, and 72 hours.
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Cell Counting: At each time point, live cells are collected and counted.[2]
Western Blot Analysis for KLF5 Expression
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Cell Culture and Treatment: DLD-1 cells are seeded in 12-well plates and treated with the test compound for 24 hours.
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Cell Lysis: Cells are lysed in Laemmli buffer.
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Protein Quantification: Protein concentration is determined.
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SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.
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Antibody Incubation: The membrane is probed with primary antibodies against KLF5 and a loading control (e.g., actin).
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Detection: The membrane is incubated with a secondary antibody and visualized.[6]
In Vivo Xenograft Study
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Cell Implantation: DLD-1 cells are implanted subcutaneously into nude mice.
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Tumor Growth: Tumors are allowed to grow to a palpable size.
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Treatment: Mice are treated with this compound (e.g., 10 or 25 mg/kg, twice daily) or vehicle solution (80% dH2O, 10% DMSO, and 10% Tween 80).[2]
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Tumor Measurement: Tumor volume is measured regularly.
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Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as Western blotting or immunohistochemistry.[2]
Pharmacokinetic and Safety Profile
Preliminary drug metabolism and pharmacokinetic (DMPK) studies have indicated that this compound has high stability in hepatic microsomes, suggesting a low first-pass metabolism.[2] Furthermore, this compound does not inhibit the activity of cytochrome P450 isoenzymes, which points to a lower potential for drug-drug interactions.[2] An NCI60 panel study revealed that this compound induces cell death in most colon cancer cell lines and shows cytotoxicity toward several other tumor cell lines.[1][6]
Conclusion
This compound is a novel and potent small-molecule inhibitor of KLF5 expression, discovered through a rigorous uHTS campaign. It demonstrates significant anti-proliferative effects in KLF5-expressing colorectal cancer cells both in vitro and in vivo. Its mechanism of action involves the downregulation of KLF5 and its transcriptional activator, EGR1. With a favorable preliminary safety and pharmacokinetic profile, this compound represents a valuable chemical probe for studying the role of KLF5 in cancer biology and a promising lead compound for the development of new therapeutics for colorectal cancer. Further investigation into its precise molecular target and mechanism of action will be crucial for its clinical translation.
References
- 1. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Krüppel-like Factors 4 and 5 in Colorectal Tumorigenesis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Dual Role of KLF5 in Tumorigenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krüppel-like factor 5 (KLF5), a member of the Sp/KLF family of transcription factors, has emerged as a critical regulator in the complex landscape of cancer biology. Its role in tumorigenesis is multifaceted and often contradictory, acting as both an oncogene and a tumor suppressor depending on the cellular context and cancer type. This guide provides a comprehensive technical overview of the core functions of KLF5 in cancer, detailing its involvement in key cellular processes, the signaling pathways it modulates, and the experimental methodologies used to elucidate its functions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of KLF5's potential as a therapeutic target.
KLF5's Dichotomous Role in Cancer Cell Proliferation and Apoptosis
KLF5 exerts a profound influence on cell cycle progression and apoptosis, often with opposing effects that are contingent on the specific cancer type and the molecular milieu.
Regulation of Cell Cycle
KLF5 has been shown to promote cell proliferation by driving the transition from G1 to S phase of the cell cycle.[1] This is primarily achieved through the transcriptional regulation of key cell cycle proteins. For instance, KLF5 can directly bind to the promoter of Cyclin D1, a critical regulator of G1 progression, and enhance its expression.[2] Conversely, KLF5 can also inhibit the expression of cyclin-dependent kinase inhibitors such as p21.[3]
Modulation of Apoptosis
The influence of KLF5 on apoptosis is also context-dependent. In some cancers, such as non-small cell lung cancer, knockdown of KLF5 has been shown to significantly increase cisplatin-induced apoptosis, suggesting a pro-survival role.[4] This is associated with an increase in the levels of cleaved PARP and cleaved caspase-3, key executioners of apoptosis.[4] Conversely, in other contexts, KLF5 can promote apoptosis.
Table 1: Quantitative Effects of KLF5 on Cell Proliferation
| Cell Line | Experimental Condition | Proliferation Change | Reference |
| A549 (Lung Cancer) | KLF5 Overexpression | Increased BrdU incorporation | [5] |
| MDA-MB-231 (Breast Cancer) | KLF5 Overexpression | Enhanced cell proliferation (CCK-8 assay) | [6] |
| MCF-7 (Breast Cancer) | KLF5 Overexpression | Enhanced cell proliferation (CCK-8 assay) | [6] |
| Chicken SMSCs | KLF5 Knockdown | No significant effect on proliferation | [7] |
Table 2: Quantitative Effects of KLF5 on Apoptosis
| Cell Line | Experimental Condition | Apoptosis Change | Reference |
| A549 (NSCLC) | KLF5 Knockdown + Cisplatin | Increased apoptosis (Annexin V/PI staining) | [4] |
| H1299 (NSCLC) | KLF5 Knockdown + Cisplatin | Increased apoptosis (Annexin V/PI staining) | [4] |
| MDA-MB-231 (Breast Cancer) | KLF5 Silencing | Increased apoptosis rate | [6] |
| MCF-7 (Breast Cancer) | KLF5 Silencing | Increased apoptosis rate | [6] |
| Chicken SMSCs | KLF5 Knockdown | Significantly higher apoptotic rate (with or without STS) | [7] |
KLF5 in Cancer Cell Migration and Invasion
KLF5 is a significant player in the metastatic cascade, influencing the ability of cancer cells to migrate and invade surrounding tissues.
Regulation of Cell Migration
Studies have demonstrated that KLF5 can promote the migration of cancer cells. For example, in primary esophageal keratinocytes, KLF5 overexpression was found to increase cell migration in Transwell assays.[8]
Orchestration of Cell Invasion
KLF5 also contributes to the invasive potential of cancer cells. In gallbladder carcinoma cells, silencing of KLF5 led to a reduction in both migration and invasion as measured by wound healing and Transwell assays, respectively.[9] This effect was partly mediated by the transcriptional regulation of Platelet-Derived Growth Factor Subunit A (PDGFA).[9]
Table 3: Quantitative Effects of KLF5 on Cell Migration and Invasion
| Cell Line | Assay Type | Experimental Condition | Migration/Invasion Change | Reference |
| Mouse Primary Esophageal Keratinocytes | Transwell Migration | KLF5 Overexpression | Increased migration | [8] |
| Mouse Primary Esophageal Keratinocytes | Transwell Migration | KLF5 Suppression | Inhibited cell migration | [8] |
| NOZ (Gallbladder Carcinoma) | Wound Healing | KLF5 Silencing | Restrained migration | [9] |
| GBC-SD (Gallbladder Carcinoma) | Wound Healing | KLF5 Silencing | Restrained migration | [9] |
| NOZ (Gallbladder Carcinoma) | Transwell Invasion | KLF5 Silencing | Restrained invasion | [9] |
| GBC-SD (Gallbladder Carcinoma) | Transwell Invasion | KLF5 Silencing | Restrained invasion | [9] |
Key Signaling Pathways Modulated by KLF5
KLF5 is a convergence point for multiple signaling pathways that are frequently dysregulated in cancer. Understanding these intricate connections is crucial for developing targeted therapies.
Wnt/β-catenin Signaling Pathway
KLF5 is a positive regulator of the Wnt/β-catenin signaling pathway.[10] It can directly interact with β-catenin, promoting its stabilization and nuclear translocation, which in turn activates the transcription of Wnt target genes like CCND1 (Cyclin D1) and c-MYC.[10] In colorectal cancer, KLF5 is essential for the oncogenic effects of Wnt/β-catenin signaling.[11]
TGF-β Signaling Pathway
The interaction between KLF5 and the Transforming Growth Factor-β (TGF-β) signaling pathway is complex and can lead to either tumor suppression or promotion. KLF5 is an essential cofactor for TGF-β to inhibit epithelial cell proliferation.[1] TGF-β can induce the acetylation of KLF5, which is crucial for the assembly of transcriptional complexes that regulate TGF-β target genes.[1] The TGF-β/SMAD pathway can activate KLF5, which in turn can modulate the expression of genes involved in cell cycle control and apoptosis.[12][13]
EGFR/MAPK Signaling Pathway
KLF5 is a downstream effector of the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[14][15] Activation of the Ras-MAPK cascade can lead to increased KLF5 expression.[15] In turn, KLF5 can create a positive feedback loop by transcriptionally upregulating EGFR.[14] This amplification of EGFR signaling can further drive cell proliferation.
Experimental Protocols for Studying KLF5
A variety of molecular and cellular biology techniques are employed to investigate the function of KLF5. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation (ChIP) Sequencing
ChIP-seq is used to identify the genomic regions where KLF5 binds, thus revealing its direct target genes.
Protocol:
-
Cross-linking: Treat 5–10 million cells with 1% formaldehyde to cross-link proteins to DNA.
-
Cell Lysis: Lyse the cells using a two-step lysis buffer system (Lysis Buffer I: 5mM PIPES pH 8.0, 85mM KCl, 0.5% NP40; Lysis Buffer II: 1x PBS, 1% NP40, 0.5% Sodium Deoxycholate, 0.1% SDS) supplemented with protease inhibitors.[16]
-
Chromatin Shearing: Sonicate the chromatin extract to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with a KLF5-specific antibody (e.g., Abcam, ab137676) or a control IgG antibody.[16]
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low-salt and high-salt wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms (e.g., MACS2) to identify KLF5 binding sites.[16]
Luciferase Reporter Assay
This assay is used to determine if KLF5 can transcriptionally regulate a specific gene by measuring the activity of a luciferase reporter gene driven by the promoter of the target gene.
Protocol:
-
Vector Construction: Clone the promoter region of the putative KLF5 target gene (e.g., PDGFA) upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3-Control). Create a mutant version of the promoter with a mutated KLF5 binding site as a control.[4]
-
Transfection: Co-transfect the reporter plasmid along with a KLF5 expression vector or an empty vector control into the desired cell line using a transfection reagent like Lipofectamine 2000. A Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.[4]
-
Incubation: Culture the cells for 24-48 hours post-transfection to allow for protein expression.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the relative luciferase activity between cells transfected with the KLF5 expression vector and the empty vector to determine the effect of KLF5 on promoter activity.[4]
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of KLF5 protein in tissue samples.
Protocol for Paraffin-Embedded Tissue:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[14][17]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in a citrate buffer (pH 6.0) at a sub-boiling temperature.[18]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.[19]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against KLF5 (e.g., Santa Cruz Biotechnology, sc-398409X) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.[18]
-
Detection: Visualize the staining using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[14]
-
Counterstaining: Counterstain the nuclei with hematoxylin to provide morphological context.[14]
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.
-
Imaging and Analysis: Examine the slides under a microscope and score the intensity and percentage of positive staining.[14]
Conclusion and Future Directions
KLF5 is a transcription factor with a complex and context-dependent role in tumorigenesis. Its ability to influence cell proliferation, apoptosis, migration, and invasion, coupled with its intricate involvement in major cancer-related signaling pathways, underscores its significance as a potential therapeutic target. The dual nature of KLF5's function, however, presents a challenge for therapeutic intervention. A deeper understanding of the molecular switches that dictate its oncogenic versus tumor-suppressive activities is paramount. Future research should focus on elucidating the post-translational modifications and protein-protein interactions that fine-tune KLF5's function in different cancer types. This will be crucial for the development of targeted therapies that can selectively inhibit the pro-tumorigenic activities of KLF5 while preserving its beneficial functions. The experimental approaches detailed in this guide provide a robust framework for continued investigation into the multifaceted role of KLF5 in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin D1 cooperates with p21 to regulate TGFβ-mediated breast cancer cell migration and tumor local invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of KLF5 promotes cisplatin‐induced cell apoptosis via regulating DNA damage checkpoint proteins in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. KLF5 functions in proliferation, differentiation, and apoptosis of chicken satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. KLF5 silencing restrains proliferation, invasion, migration and angiogenesis of gallbladder carcinoma cells by transcriptional regulation of PDGFA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-luciferase activity assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Promoting roles of KLF5 in myocardial infarction in mice involving microRNA-27a suppression and the following GFPT2/TGF-β/Smad2/3 axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Krüppel-like factor 5 activates MEK/ERK signaling via EGFR in primary squamous epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KLF5 mediates the hyper-proliferative phenotype of the intestinal epithelium in mice with intestine-specific endogenous K-RasG12D expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.arizona.edu [repository.arizona.edu]
- 17. JCI Insight - KLF5 protects the intestinal epithelium against Th17 immune response in a murine colitis model [insight.jci.org]
- 18. corning.com [corning.com]
- 19. researchgate.net [researchgate.net]
The Discovery and Initial Characterization of ML264: A Potent Inhibitor of KLF5 Expression
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
ML264 is a novel small molecule inhibitor that has demonstrated significant potential as an anti-tumor agent, particularly in the context of colorectal cancer.[1][2] This document provides a comprehensive overview of the initial studies and discovery of this compound, detailing its identification through high-throughput screening, its mechanism of action targeting Krüppel-like Factor 5 (KLF5), and its effects on cancer cell proliferation and relevant signaling pathways. This guide is intended to serve as a technical resource, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
Introduction
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality.[2][3] The deregulation of key signaling pathways, including the WNT and RAS/MAPK/PI3K pathways, is a hallmark of CRC development and progression.[1][2][3][4] Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor, is highly expressed in proliferating intestinal crypt epithelial cells and acts as a mediator for these oncogenic signaling pathways.[1][2][5][6] Recognizing the therapeutic potential of targeting KLF5, a high-throughput screening campaign was initiated to identify small molecule inhibitors of its expression, leading to the discovery of this compound.[1][2]
Discovery via High-Throughput Screening
This compound was identified through an ultra-high-throughput screening (uHTS) of a large compound library.[1][2] The primary screen was designed to identify compounds that could inhibit the expression of KLF5.
Experimental Protocol: High-Throughput Screening
The screening process utilized colorectal cancer cell lines that were stably expressing a luciferase reporter gene under the control of the human KLF5 promoter.[1] This cell-based assay provided a quantifiable readout of KLF5 promoter activity.
Screening Workflow:
-
Cell Plating: Colorectal cancer cells expressing the KLF5-luciferase reporter were dispensed into 1536-well microplates.
-
Compound Addition: A diverse library of small molecules was acoustically dispensed into the assay plates.
-
Incubation: The plates were incubated to allow for compound-cell interaction and subsequent effects on gene expression.
-
Lysis and Reagent Addition: A cell lysis buffer containing the luciferase substrate was added to each well.
-
Signal Detection: Luminescence, proportional to the KLF5 promoter activity, was measured using a high-throughput plate reader.
-
Hit Identification: Compounds that significantly reduced the luminescent signal without causing general cytotoxicity were identified as primary hits.
This high-throughput approach enabled the rapid screening of a vast chemical space to identify novel modulators of KLF5 expression.[7][8][9]
In Vitro Characterization of this compound
Following its identification, this compound underwent a series of in vitro assays to characterize its potency, selectivity, and mechanism of action.
Potency and Selectivity
This compound demonstrated potent inhibition of colorectal cancer cell proliferation in a cell-based assay.[5][10] The compound's activity was evaluated across multiple KLF5-expressing cell lines, with IC50 values in the nanomolar range for several lines.[5][10]
| Cell Line | Assay Type | IC50 (nM) | Reference |
| DLD-1 | Proliferation | 29 | [5][10] |
| DLD-1 | Luciferase Reporter | 81 | [5][10] |
| HCT116 | Proliferation | 560 | [5][10] |
| HT29 | Proliferation | 130 | [5] |
| SW620 | Proliferation | 430 | [5] |
Table 1: In Vitro Potency of this compound in Colorectal Cancer Cell Lines
Importantly, this compound exhibited a high degree of selectivity. It was shown to lack cytotoxicity in the non-cancerous IEC-6 control cell line, with an IC50 value greater than 50 µM.[5][10] Furthermore, this compound was screened against a panel of 47 kinases associated with the KLF5 pathway and showed no significant inhibitory activity, indicating its specificity.[5]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of KLF5 expression.[1][5] This was confirmed by Western blot analysis, which showed a significant reduction in KLF5 protein levels in cells treated with this compound.[5]
The downstream effects of this compound are a consequence of KLF5 inhibition. KLF5 is a known transcriptional regulator of genes involved in cell cycle progression, such as cyclin D1 and cyclin B1.[5] Treatment with this compound was found to modulate the cell cycle, leading to an S-phase block and inhibition of mitosis.[1] This is consistent with the known roles of KLF5 in regulating cell proliferation.[1]
Impact on Cellular Signaling Pathways
This compound was found to impact several key signaling pathways that are dysregulated in colorectal cancer. The compound primarily affects the RAS/MAPK signaling pathway by decreasing the expression of both KLF5 and Early Growth Response 1 (EGR1), a direct transcriptional activator of KLF5.[1]
The reduction in EGR1 and KLF5 levels leads to decreased expression of cyclins, which in turn disrupts cell cycle progression and inhibits cellular proliferation.[1] Studies also indicated that this compound treatment can lead to decreased levels of phosphorylated AKT and active β-catenin, further contributing to its anti-proliferative effects.[1]
In Vivo Efficacy
The anti-tumor effects of this compound were also evaluated in a xenograft mouse model of colon cancer. In these in vivo studies, administration of this compound resulted in a significant inhibition of tumor growth within five days of treatment.[1][2][3] This effect was associated with a reduction in proliferation within the tumor, as evidenced by Ki-67 staining, and a potent inhibition of KLF5 and EGR1 expression in the xenograft tumors.[1]
Experimental Protocol: Xenograft Model
-
Cell Implantation: DLD-1 colorectal cancer cells were subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors were allowed to establish and reach a palpable size.
-
Treatment: Mice were treated with either this compound or a vehicle control. Dosing regimens of 10 mg/kg and 25 mg/kg administered twice daily were shown to be effective.[3]
-
Monitoring: Tumor volume and body weight were monitored regularly throughout the study.
Conclusion
The initial studies on this compound have established it as a potent and selective inhibitor of KLF5 expression with significant anti-tumor activity in preclinical models of colorectal cancer.[1][2][5] Its discovery through a targeted high-throughput screen and subsequent characterization have provided a strong foundation for its further development as a potential therapeutic agent. The detailed understanding of its mechanism of action, involving the suppression of the EGR1-KLF5 axis and the disruption of cancer cell cycle progression, offers a clear rationale for its clinical investigation. Future studies will likely focus on optimizing its pharmacological properties and exploring its efficacy in a broader range of cancer types where KLF5 plays a critical role.
References
- 1. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sbpdiscovery.org [sbpdiscovery.org]
- 8. High Throughput Screening Center | Research | WashU [research.washu.edu]
- 9. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 10. medchemexpress.com [medchemexpress.com]
The Impact of ML264 on Cancer Cell Proliferation and Apoptosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule ML264 and its effects on the proliferation and apoptosis of cancer cells. This compound has emerged as a potent inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the progression of various cancers, particularly colorectal cancer.[1][2] This document summarizes the quantitative data from key studies, details the experimental methodologies used to assess the compound's efficacy, and provides visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Analysis of this compound's Effects
The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been quantified across multiple cancer cell lines. The data highlights the compound's potency and selectivity.
Inhibition of Cell Proliferation (IC50)
This compound demonstrates potent inhibitory effects on the proliferation of various KLF5-expressing colorectal cancer cell lines, while showing minimal cytotoxicity in non-cancerous control cells.[2][3]
| Cell Line | Cancer Type | IC50 Value | Citation(s) |
| DLD-1 | Colorectal Adenocarcinoma | 29 nM | [2][3] |
| HCT116 | Colorectal Carcinoma | 560 nM | [2][3] |
| HT29 | Colorectal Adenocarcinoma | 130 nM | [2][3] |
| SW620 | Colorectal Adenocarcinoma | 430 nM | [2][3] |
| IEC-6 | Rat Intestinal Epithelial | >50 µM | [2][3] |
| Table 1: IC50 values of this compound in various cell lines. |
Time-Dependent Effect on Cell Proliferation
Treatment with this compound leads to a significant, time-dependent decrease in the number of viable cancer cells. In both DLD-1 and HCT116 colorectal cancer cell lines, a 10 µmol/L concentration of this compound markedly inhibits cell proliferation over a 72-hour period.[3][4] By 72 hours, the number of live cells in the this compound-treated group was 15- to 30-fold lower than in the vehicle-treated control group.[3]
Induction of Apoptosis
This compound induces a modest but significant increase in apoptosis in colorectal cancer cells.[4] This is characterized by the externalization of phosphatidylserine (detected by Annexin V) and loss of membrane integrity (detected by Propidium Iodide).
| Cell Line | Treatment Time | Apoptotic Cell Population Increase | Citation(s) |
| DLD-1 | 48 hours | Increase in early apoptotic cells (Annexin V positive) | [4] |
| DLD-1 | 48 hours | Increase in late apoptotic cells (Annexin V and PI double-positive) | [4] |
| HCT116 | 48 and 72 hours | Increase in early apoptotic cells (Annexin V positive) | [4] |
| HCT116 | 48 to 72 hours | Increase in late apoptotic cells (Annexin V and PI double-positive) | [4] |
| Table 2: Summary of this compound's effect on apoptosis in colorectal cancer cell lines. |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of KLF5 expression.[1] This leads to downstream effects on cell cycle progression and apoptosis-related signaling pathways.
Inhibition of KLF5 and Cell Cycle Arrest
KLF5 is a key regulator of cyclins that drive the cell cycle.[2][4] By inhibiting KLF5, this compound causes a downregulation of critical cyclins, including Cyclin D1, E, A2, and B1, leading to an arrest in the S-phase of the cell cycle.[4] This halt in cell cycle progression is a major contributor to the anti-proliferative effects of this compound.[4]
Caption: this compound inhibits KLF5, reducing cyclin expression and causing S-phase arrest.
Induction of Apoptosis via AKT Pathway
In addition to cell cycle arrest, this compound promotes apoptosis through the inactivation of the AKT signaling pathway.[5][6] Treatment with this compound leads to a decrease in the phosphorylation (inactivation) of AKT and the pro-apoptotic protein Bad. This is accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the induction of caspase-dependent apoptosis, evidenced by the cleavage of caspase-3 and PARP.[5][6]
Caption: this compound inactivates the AKT pathway, leading to caspase-3 activation and apoptosis.
Experimental Protocols
The following sections detail the methodologies employed to generate the quantitative data on this compound's effects.
Cell Proliferation and Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[7][8]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).[4]
-
MTS Reagent Addition: Following incubation, 20 µL of MTS solution is added to each well.[4][8]
-
Incubation with Reagent: The plates are incubated for 1 to 4 hours at 37°C to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.[7][8]
-
Data Acquisition: The absorbance of the formazan product is measured using a plate reader at a wavelength of 490 nm.[8] The amount of color produced is directly proportional to the number of viable cells.
Caption: Workflow for assessing cell viability using the MTS assay.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6]
Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound or vehicle for the desired duration (e.g., 48 hours).[6]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with fluorescein-conjugated Annexin V and Propidium Iodide (PI).[6]
-
Incubation: The cell suspension is incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for quantifying apoptosis via Annexin V and PI staining.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[9][10]
Protocol:
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.[6]
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[6]
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., KLF5, p-AKT, cleaved caspase-3, PARP, GAPDH).[6]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized. Densitometry is used for quantification relative to a loading control like GAPDH.
References
- 1. This compound, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of ML264: A Technical Guide to a Novel KLF5 Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of ML264, a novel small-molecule inhibitor of Krüppel-like factor 5 (KLF5). This document outlines the core mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for the evaluation of this compound.
Introduction
This compound is a potent and selective inhibitor of KLF5, a transcription factor implicated in the proliferation and survival of various cancer cells, particularly colorectal cancer (CRC).[1] KLF5 is a key mediator of oncogenic signaling pathways, including the RAS/MAPK and WNT pathways.[2][3] By downregulating the expression of KLF5, this compound presents a promising therapeutic strategy for cancers dependent on this transcription factor. Recent evidence also suggests a novel role for KLF5 inhibition in the induction of ferroptosis, an iron-dependent form of programmed cell death, further expanding the potential therapeutic applications of this compound.
Core Mechanism of Action
This compound functions by potently and selectively inhibiting the expression of Krüppel-like factor 5 (KLF5).[1] This inhibition has been demonstrated to occur at the transcriptional level. Furthermore, this compound has been shown to suppress the expression of Early Growth Response protein 1 (EGR1), a known transcriptional activator of KLF5.[1][2] This dual action on both KLF5 and its activator contributes to the robust inhibition of KLF5-mediated signaling. The downstream effects of KLF5 inhibition include cell cycle arrest and a reduction in cell proliferation.[2]
A significant recent finding is the link between KLF5 and ferroptosis. Studies have shown that the inhibition of KLF5 can promote ferroptosis, a non-apoptotic form of regulated cell death characterized by iron-dependent lipid peroxidation.[2][4] Mechanistically, KLF5 has been found to inhibit the expression of heme oxygenase 1 (HMOX1) by repressing zinc finger E-box-binding homeobox 1 (ZEB1).[4] By inhibiting KLF5, this compound may therefore sensitize cancer cells to ferroptosis-inducing agents or act as a standalone promoter of this cell death pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of this compound.
Table 1: In Vitro Potency of this compound in Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| DLD-1 | Colorectal Adenocarcinoma | 29 |
| HCT116 | Colorectal Carcinoma | 560 |
| HT29 | Colorectal Adenocarcinoma | 130 |
| SW620 | Colorectal Adenocarcinoma | 430 |
Table 2: In Vivo Efficacy of this compound in a DLD-1 Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | 10 mg/kg, once daily (i.p.) | Significant inhibition observed | [1] |
| This compound | 10 mg/kg, twice daily (i.p.) | Significant inhibition observed | [1] |
| This compound | 25 mg/kg, twice daily (i.p.) | Potent inhibition of tumor growth | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability (MTS) Assay
This protocol is for assessing the effect of this compound on the viability of colorectal cancer cell lines.
Materials:
-
DLD-1 or HCT116 colorectal cancer cells
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Reagent)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed DLD-1 or HCT116 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Cycle Analysis
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of colorectal cancer cells.
Materials:
-
DLD-1 or HCT116 colorectal cancer cells
-
6-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed DLD-1 or HCT116 cells into 6-well plates at a density of 2 x 10^5 cells/well.
-
After 24 hours, treat the cells with the desired concentration of this compound or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.
Western Blot Analysis
This protocol is for determining the protein expression levels of KLF5 and EGR1 following this compound treatment.
Materials:
-
DLD-1 or HCT116 colorectal cancer cells
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against KLF5, EGR1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle as described for other assays.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using an ECL substrate and capture the image with an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Xenograft Mouse Model
This protocol provides a general outline for establishing a colorectal cancer xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
DLD-1 colorectal cancer cells
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest DLD-1 cells and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., intraperitoneal injection).
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for KLF5 and proliferation markers like Ki-67).
Conclusion
This compound is a promising therapeutic agent that targets the KLF5 transcription factor, a key driver of colorectal cancer. Its ability to inhibit cell proliferation, arrest the cell cycle, and potentially induce ferroptosis highlights its multifaceted anti-cancer activity. The preclinical data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound as a novel cancer therapeutic.
References
- 1. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. NEDD4L affects KLF5 stability through ubiquitination to control ferroptosis and radiotherapy resistance in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of KLF5 promotes ferroptosis via the ZEB1/HMOX1 axis to enhance sensitivity to oxaliplatin in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML264 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML264 is a potent and selective small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of various cancer cells.[1][2] By inhibiting KLF5, this compound disrupts key signaling pathways involved in tumorigenesis, primarily the Wnt/β-catenin and JAK2/STAT3 pathways. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell lines. While not a direct inhibitor, this compound's modulation of the Wnt/β-catenin pathway occurs through its action on KLF5, which acts as a cofactor for the β-catenin/TCF4 transcription complex.
Mechanism of Action
This compound exerts its anti-cancer effects by downregulating the expression of KLF5. This leads to the inhibition of signaling pathways that are critical for cancer cell growth and survival. The primary pathways affected are:
-
Wnt/β-catenin Signaling: KLF5 enhances the interaction between β-catenin and TCF4, a key transcriptional complex in the Wnt pathway. By inhibiting KLF5, this compound indirectly disrupts the formation of this complex, leading to decreased transcription of Wnt target genes involved in cell proliferation, such as c-Myc and Cyclin D1.
-
JAK2/STAT3 Signaling: this compound has been shown to inhibit the JAK2/STAT3 signaling pathway, which is crucial for cell proliferation and metastasis in certain cancers.[3]
The inhibition of these pathways ultimately leads to cell cycle arrest and a reduction in cell viability and proliferation in susceptible cancer cell lines.
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| DLD-1 | Colorectal Cancer | 29[1][2][4] |
| HCT116 | Colorectal Cancer | 560[1][4] |
| HT29 | Colorectal Cancer | 130[1][4] |
| SW620 | Colorectal Cancer | 430[1][4] |
| 143B | Osteosarcoma | Not explicitly stated, but effective in suppressing proliferation.[3] |
| U2OS | Osteosarcoma | Not explicitly stated, but effective in suppressing proliferation.[3] |
Note: IC50 values can vary depending on the assay conditions, cell density, and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells using a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of Wnt/β-catenin and JAK2/STAT3 Pathway Proteins
This protocol describes how to analyze the protein expression levels of key components of the Wnt/β-catenin and JAK2/STAT3 pathways in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Recommended Primary Antibodies:
| Target Protein | Pathway |
| KLF5 | This compound Target |
| β-catenin | Wnt/β-catenin |
| Phospho-β-catenin (Ser33/37/Thr41) | Wnt/β-catenin |
| c-Myc | Wnt/β-catenin Target |
| Cyclin D1 | Wnt/β-catenin Target |
| TCF4 | Wnt/β-catenin |
| p-JAK2 | JAK2/STAT3 |
| JAK2 | JAK2/STAT3 |
| p-STAT3 | JAK2/STAT3 |
| STAT3 | JAK2/STAT3 |
| GAPDH or β-actin | Loading Control |
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for the desired time (e.g., 24, 48, or 72 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Compare the cell cycle profiles of this compound-treated cells with the vehicle-treated control cells. This compound has been reported to induce G0/G1 cell cycle arrest.[3]
-
Mandatory Visualization
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying the effects of this compound.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML264 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction:
ML264 is a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of colorectal cancer (CRC) cells.[1][2] KLF5 is a key mediator of the RAS/MAPK and WNT signaling pathways, which are frequently deregulated in CRC.[1][3] In preclinical studies, this compound has demonstrated significant anti-tumor activity in a mouse xenograft model of human colorectal cancer.[1][3] These application notes provide detailed information on the dosage, administration, and experimental protocols for using this compound in mice, based on published research.
Data Presentation
Table 1: Summary of this compound Dosage and Administration in a DLD-1 Xenograft Mouse Model [1][4][5]
| Parameter | Details |
| Compound | This compound |
| Mouse Strain | Nude Mice |
| Tumor Model | Subcutaneous DLD-1 human colorectal cancer cell line xenograft |
| Administration Route | Intraperitoneal (IP) Injection |
| Dosage Regimens | 10 mg/kg once daily |
| 10 mg/kg twice daily | |
| 25 mg/kg twice daily | |
| Treatment Duration | 10 days |
| Efficacy | - 10 mg/kg once daily: No significant effect on tumor growth. |
| - 10 mg/kg twice daily: Significant reduction in tumor growth. | |
| - 25 mg/kg twice daily: Significant reduction in tumor growth (concentration-dependent effect). | |
| Pharmacokinetics (Mouse) | - Half-life: 2 hours |
| - Oral Bioavailability: 47% | |
| Vehicle (Control) | Vehicle solution (specific composition not detailed in the primary study; a proposed vehicle is provided in the protocols below). |
Experimental Protocols
DLD-1 Colorectal Cancer Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using the DLD-1 human colorectal cancer cell line.[1]
Materials:
-
DLD-1 human colorectal cancer cell line
-
Nude mice (e.g., athymic NCr-nu/nu), 6-8 weeks old
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture DLD-1 cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation: When cells reach 80-90% confluency, wash with PBS, detach using trypsin-EDTA, and then neutralize with complete medium. Centrifuge the cells and resuspend the pellet in sterile PBS or serum-free medium at a concentration of 5 x 10^7 cells/mL.
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 DLD-1 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume every two days using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Initiation of Treatment: Begin treatment with this compound or vehicle control when the average tumor volume reaches approximately 100 mm³.[1]
Preparation and Administration of this compound
This protocol outlines the preparation and intraperitoneal administration of this compound to mice.
Note: The specific vehicle used in the primary in vivo study for this compound was not detailed.[1] The following is a proposed vehicle formulation commonly used for poorly water-soluble compounds in mice. Researchers should perform their own vehicle tolerability studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Syringes (1 mL) and needles (27-gauge)
Procedure:
-
Vehicle Preparation (Proposed):
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, and 50% saline.
-
For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG400, and 5 mL of sterile saline.
-
Vortex or sonicate until the solution is clear.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of mice.
-
For a 10 mg/kg dose in a 25 g mouse, you would need 0.25 mg of this compound per injection.
-
Dissolve the calculated amount of this compound powder first in the DMSO component of the vehicle.
-
Then, add the PEG400 and saline incrementally while vortexing to ensure complete dissolution.
-
-
Intraperitoneal (IP) Administration:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Aspirate briefly to ensure no fluid (e.g., urine, blood) is drawn into the syringe.
-
Inject the this compound solution slowly. The injection volume should typically not exceed 10 mL/kg.
-
Administer the appropriate dose (10 mg/kg or 25 mg/kg) twice daily, with injections spaced approximately 8-12 hours apart, for a total of 10 days.[1]
-
-
Control Group: Administer an equivalent volume of the vehicle solution to the control group of mice following the same schedule.
-
Monitoring: Monitor the mice daily for any signs of toxicity, and weigh them every two days.[1]
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in colorectal cancer.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for this compound efficacy testing in a xenograft model.
References
- 1. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
Application Notes and Protocols for Preparing ML264 Stock Solutions in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML264 is a potent and selective small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of various cancer cells, particularly colorectal cancer.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound for use in cell-based assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 1550008-55-3 | [3][4] |
| Molecular Formula | C₁₇H₂₁ClN₂O₄S | [3] |
| Molecular Weight | 384.88 g/mol | |
| Appearance | White to beige powder | |
| Solubility | DMSO: ≥48.6 mg/mLDimethyl formamide: 15 mg/mL | [3] |
Preparation of this compound Stock Solutions
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). The following protocol describes the preparation of a 10 mM stock solution.
Materials
-
This compound powder
-
Anhydrous or molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 384.88 g/mol x 1000 mg/g = 3.85 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 3.85 mg of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming to 37°C may aid in dissolution if necessary.
-
-
Aliquoting and Storage:
-
For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Storage and Stability
Proper storage of this compound is essential to maintain its integrity and activity.
| Form | Storage Temperature | Stability |
| Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -20°C | Up to 1 month |
| Stock Solution in DMSO | -80°C | Up to 6 months |
Note: Avoid repeated freeze-thaw cycles of the stock solution. It is recommended to use a fresh aliquot for each experiment.
Use in Cell-Based Assays
Dilution of Stock Solution
For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the cell culture medium.
-
Intermediate Dilutions (Optional but Recommended): To avoid precipitation and ensure accurate dilution, it is advisable to perform one or more serial dilutions in cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first dilute the stock 1:100 in medium to create a 100 µM intermediate solution, and then dilute this intermediate solution 1:10 in the final cell culture volume.
-
Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.1% and not exceed 0.5%. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Example Dilution for a 10 µM Final Concentration in a 24-Well Plate
-
Stock Solution: 10 mM this compound in DMSO
-
Final Volume per Well: 500 µL
-
Desired Final Concentration: 10 µM
-
Calculate the dilution factor: 10 mM / 10 µM = 1000x
-
Calculate the volume of stock solution to add: 500 µL / 1000 = 0.5 µL
-
Procedure: Directly add 0.5 µL of the 10 mM stock solution to the 500 µL of cell culture medium in the well. Mix gently by pipetting up and down.
Alternatively, for better accuracy with small volumes, prepare an intermediate dilution as described above.
Diagrams
Experimental Workflow
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
References
Application Note: Western Blot Protocol for Detecting KLF5 Expression Following ML264 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing a Western blot to analyze the expression of Krüppel-like factor 5 (KLF5) in cultured cells after treatment with the KLF5 inhibitor, ML264.
Introduction
Krüppel-like factor 5 (KLF5) is a transcription factor involved in various cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of KLF5 expression has been implicated in the development and progression of several types of cancer.[1][2] this compound is a small molecule inhibitor that has been shown to potently and selectively reduce the expression of KLF5, making it a valuable tool for studying KLF5 function and a potential therapeutic agent.[3][4] Western blotting is a widely used technique to detect and quantify protein expression. This protocol outlines the specific steps for assessing the dose- and time-dependent effects of this compound on KLF5 protein levels in cancer cell lines.
Data Presentation
The following table summarizes the quantitative analysis of KLF5 protein expression in osteosarcoma cell lines (143B and U2OS) after treatment with this compound, as determined by densitometry of Western blot bands normalized to a loading control (β-actin).[5]
| Cell Line | This compound Concentration (µmol/L) | Treatment Duration (h) | Relative KLF5 Protein Expression (Normalized to β-actin) |
| 143B | 0 (Control) | 48 | 1.00 |
| 0.5 | 48 | ~0.75 | |
| 1 | 48 | ~0.50 | |
| 2 | 48 | ~0.25 | |
| 2 | 24 | ~0.60 | |
| 2 | 48 | ~0.25 | |
| 2 | 72 | ~0.10 | |
| U2OS | 0 (Control) | 48 | 1.00 |
| 0.5 | 48 | ~0.80 | |
| 1 | 48 | ~0.60 | |
| 2 | 48 | ~0.30 | |
| 2 | 24 | ~0.70 | |
| 2 | 48 | ~0.30 | |
| 2 | 72 | ~0.15 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the inhibitory effect of this compound on KLF5 and the general workflow for the Western blot experiment.
Caption: this compound inhibits KLF5 expression, leading to reduced cell proliferation.
Caption: Experimental workflow for Western blot analysis of KLF5 expression.
Experimental Protocols
Materials and Reagents:
-
Cell Lines: Human cancer cell lines expressing KLF5 (e.g., DLD-1, HCT116, 143B, U2OS).
-
This compound: KLF5 inhibitor.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
Tris-Glycine-SDS Running Buffer.
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-KLF5 antibody (recommended dilution 1:1000).
-
Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (loading control, follow manufacturer's recommended dilution).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Procedure:
1. Cell Culture and this compound Treatment
1.1. Seed the chosen cancer cells in appropriate culture dishes and allow them to adhere and reach 50-60% confluency.
1.2. Prepare stock solutions of this compound in DMSO.
1.3. Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, and 2 µmol/L) for different durations (e.g., 24, 48, and 72 hours).[5] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
2. Protein Extraction
2.1. After treatment, wash the cells twice with ice-cold PBS.[6][7]
2.2. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[8]
2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
2.4. Incubate the lysate on ice for 30 minutes with periodic vortexing.[7]
2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
2.6. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
3.1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3.2. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation for SDS-PAGE
4.1. To 3 parts of protein lysate, add 1 part of 4x Laemmli sample buffer.
4.2. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
4.3. Briefly centrifuge the samples before loading.
5. SDS-PAGE and Protein Transfer
5.1. Load 20-30 µg of protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
5.2. Run the gel in Tris-Glycine-SDS running buffer until the dye front reaches the bottom of the gel.
5.3. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. The expected molecular weight of KLF5 is approximately 51-60 kDa.[6][7][9][10]
6. Immunoblotting
6.1. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
6.2. Incubate the membrane with the primary anti-KLF5 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
6.3. Wash the membrane three times for 10 minutes each with TBST.
6.4. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature with gentle agitation.
6.5. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
7.1. Prepare the ECL substrate according to the manufacturer's instructions.
7.2. Incubate the membrane with the ECL substrate for the recommended time.
7.3. Capture the chemiluminescent signal using an imaging system.
7.4. To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., GAPDH or β-actin).[11]
7.5. Quantify the band intensities using densitometry software (e.g., ImageJ).[5] Normalize the intensity of the KLF5 band to the corresponding loading control band for each sample.
References
- 1. KLF5 (D7S3F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. Human/Mouse KLF5 Antibody AF3758: R&D Systems [rndsystems.com]
- 8. youtube.com [youtube.com]
- 9. Anti-KLF5 antibody (ab137676) | Abcam [abcam.com]
- 10. KLF5 Polyclonal Antibody (21017-1-AP) [thermofisher.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Luciferase Reporter Assay for KLF5 Activity with ML264
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krüppel-like factor 5 (KLF5) is a zinc-finger transcription factor that plays a critical role in the regulation of cellular proliferation, differentiation, and tumorigenesis. It is highly expressed in proliferating intestinal epithelial cells and has been identified as a key mediator of the RAS/MAPK and WNT signaling pathways, both of which are frequently deregulated in colorectal cancer (CRC). The pro-proliferative function of KLF5 makes it a compelling therapeutic target for CRC and other malignancies. ML264 is a potent and selective small-molecule inhibitor of KLF5 expression, demonstrating significant anti-tumor activity in preclinical models of CRC.
This document provides detailed application notes and protocols for a luciferase reporter assay to assess KLF5 transcriptional activity and to characterize the inhibitory effects of compounds like this compound.
Principle of the Assay
This cell-based reporter assay utilizes a colorectal cancer cell line (DLD-1) stably transfected with a plasmid containing the human KLF5 promoter driving the expression of the firefly luciferase reporter gene (DLD-1/pGL4.18hKLF5p).[1] Compounds that inhibit KLF5 expression will lead to a decrease in KLF5 promoter activity, resulting in reduced transcription of the luciferase gene.[1] The subsequent decrease in luciferase protein levels leads to a reduction in the luminescent signal produced upon the addition of the luciferin substrate, which can be quantified using a luminometer.[1]
Data Summary
The following tables summarize the quantitative data for this compound's activity in various assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 | Reference |
| KLF5 Luciferase Reporter Assay | DLD-1 | 81 nM | [1][2] |
| Cell Proliferation Assay | DLD-1 | 29 nM | [1][2] |
| Cell Proliferation Assay | HCT116 | 560 nM | [1][2] |
| Cell Proliferation Assay | HT29 | 130 nM | [1][2] |
| Cell Proliferation Assay | SW620 | 430 nM | [1][2] |
| Cytotoxicity Assay | IEC-6 | >50 µM | [1][2] |
Table 2: In Vivo Efficacy of this compound in DLD-1 Xenografts
| Treatment | Dosage | Effect on Tumor Growth |
| This compound | 10 mg/kg (twice daily) | Significant reduction |
| This compound | 25 mg/kg (twice daily) | Significant reduction (concentration-dependent) |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving KLF5 and the general workflow of the luciferase reporter assay.
Caption: KLF5 Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for the KLF5 luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: DLD-1/pGL4.18hKLF5p (DLD-1 colorectal cancer cells stably expressing a KLF5 promoter-luciferase reporter).[1]
-
Culture Medium: RPMI-1640 supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 800 µg/mL Geneticin (G418), and 1X antibiotic-antimycotic solution.[1]
-
Compound: this compound (dissolved in DMSO to create a stock solution).
-
Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Reagents for Luciferase Assay: A commercial luciferase assay kit (e.g., Dual-Luciferase® Reporter Assay System from Promega) containing a cell lysis buffer and luciferase substrate.[3]
-
Control: Vehicle (DMSO) at the same final concentration as the compound-treated wells.
Protocol: KLF5 Luciferase Reporter Assay
-
Cell Seeding:
-
Culture DLD-1/pGL4.18hKLF5p cells in T-175 flasks at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into white, opaque 96-well plates at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).
-
Remove the medium from the cell plates and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plates for 24 to 72 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Wash the cells once with 1X Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding the volume of lysis buffer recommended by the luciferase assay kit manufacturer (e.g., 20 µL per well).
-
Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.
-
Add the luciferase substrate to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Average the luminescence readings from the vehicle-treated wells (negative control) and the wells treated with a known inhibitor or no cells (positive control/background).
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the KLF5 reporter activity.
-
Conclusion
The luciferase reporter assay described here provides a robust and high-throughput method for measuring KLF5 transcriptional activity and for screening and characterizing inhibitors like this compound. This assay is a valuable tool for researchers in academia and industry who are focused on the discovery and development of novel therapeutics targeting KLF5-driven cancers.
References
- 1. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Assessing Cell Viability Following ML264 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MTT and MTS assays to evaluate the effects of ML264, a potent and selective inhibitor of Krüppel-like factor five (KLF5), on cell viability. The provided protocols are detailed to ensure reproducibility and accuracy in your research.
Introduction to this compound
This compound is an anti-tumor agent that selectively inhibits the expression of KLF5, a transcription factor implicated in the proliferation of various cancer cells, including those of colorectal origin.[1][2] By downregulating KLF5, this compound can impede cell cycle progression and reduce cell proliferation, making it a compound of interest in cancer therapeutics.[3][4] Understanding its impact on cell viability is a critical first step in characterizing its potential as a therapeutic agent.
Principle of Cell Viability Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable, metabolically active cells.[6][7]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Similar to the MTT assay, the MTS assay also measures metabolic activity. However, the MTS tetrazolium salt is reduced by viable cells to a formazan product that is soluble in cell culture medium.[7][8] This eliminates the need for a solubilization step, making the MTS assay more convenient. The absorbance of the colored formazan is measured directly.[7][9]
Data Presentation
The following table summarizes key quantitative data for performing cell viability assays with this compound, based on findings from studies on colorectal cancer cell lines.[1]
| Parameter | DLD-1 Cells | HCT116 Cells | HT29 Cells | SW620 Cells | IEC-6 (Control) |
| This compound IC₅₀ | 29 nM | 560 nM | 130 nM | 430 nM | >50 µM |
| Treatment Time | 24, 48, 72 hours | 24, 48, 72 hours | Not Specified | Not Specified | Not Specified |
| Assay Type | MTS | MTS | Not Specified | Not Specified | Not Specified |
| This compound Conc. | 10 µM (for proliferation) | 10 µM (for proliferation) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Materials Required
-
This compound compound
-
Cell lines of interest (e.g., DLD-1, HCT116)
-
Complete cell culture medium
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol 1: MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: MTS Assay
-
Cell Seeding: Follow the same procedure as in the MTT assay.
-
This compound Treatment: Follow the same procedure as in the MTT assay.
-
MTS Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions. This may involve mixing the MTS solution with an electron coupling reagent like phenazine methosulfate (PMS) or phenazine ethyl sulfate (PES).[8]
-
MTS Addition: After the treatment period, add 20 µL of the prepared MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits KLF5, affecting the RAS/MAPK pathway and cell proliferation.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
Application Notes and Protocols for Immunofluorescence Staining of KLF5 Localization after ML264 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krüppel-like factor 5 (KLF5) is a zinc-finger transcription factor that plays a critical role in the regulation of cellular proliferation, differentiation, and tumorigenesis. In colorectal cancer (CRC), KLF5 is frequently overexpressed and is associated with poor prognosis. It acts as a key mediator of oncogenic signaling pathways, including the RAS/MAPK and WNT pathways[1][2]. Given its pivotal role in cancer progression, KLF5 has emerged as a promising therapeutic target. ML264 is a potent and selective small-molecule inhibitor of KLF5 expression[3]. These application notes provide detailed protocols for utilizing immunofluorescence to investigate the subcellular localization of KLF5 in colorectal cancer cells following treatment with this compound.
Principle
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins within cells. This protocol outlines the use of IF to determine the localization of KLF5. While KLF5 is predominantly a nuclear protein, its shuttling between the nucleus and cytoplasm is a regulated process that can be indicative of its activity and downstream signaling. This compound has been shown to decrease the overall expression of KLF5. This protocol will enable researchers to visualize and quantify any potential changes in the nuclear versus cytoplasmic distribution of the remaining KLF5 protein after this compound treatment, providing insights into the inhibitor's mechanism of action.
Quantitative Data Summary
This compound treatment leads to a dose-dependent decrease in the total protein expression of KLF5 in colorectal cancer cell lines. While direct quantitative data on the change in the nuclear to cytoplasmic ratio of KLF5 after this compound treatment is not extensively published, the primary effect observed is the reduction of overall KLF5 levels. The following table summarizes the inhibitory effects of this compound on KLF5 expression and cell proliferation from published studies.
| Cell Line | Treatment | Effect on KLF5 Expression | Effect on Cell Proliferation (IC50) | Reference |
| DLD-1 | 10 µM this compound for 24, 48, 72h | Significant reduction in total KLF5 protein | 29 nM | [4] |
| HCT116 | 10 µM this compound for 24, 48, 72h | Significant reduction in total KLF5 protein | 560 nM | [4] |
| HT29 | Not specified | Not specified | 130 nM | [4] |
| SW620 | Not specified | Not specified | 430 nM | [4] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of KLF5 in Colorectal Cancer Cells
This protocol is optimized for DLD-1 human colorectal adenocarcinoma cells.
Materials:
-
DLD-1 cells (ATCC® CCL-221™)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Cayman Chemical or equivalent)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween® 20
-
Primary Antibody: Rabbit anti-KLF5 polyclonal antibody (e.g., Abcam ab137676) or monoclonal antibody.
-
Secondary Antibody: Alexa Fluor® 488-conjugated goat anti-rabbit IgG (or other appropriate fluorophore).
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting Medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Culture DLD-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells onto glass coverslips in 24-well plates at a density that will result in 60-70% confluency at the time of staining.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control for 24 to 72 hours.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-KLF5 antibody in the blocking buffer at the recommended dilution (e.g., 1:200 to 1:500).
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween® 20 for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer at the recommended dilution.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS containing 0.1% Tween® 20 for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslip with clear nail polish.
-
Image the slides using a fluorescence or confocal microscope. Acquire images for both the KLF5 signal (e.g., FITC/GFP channel) and the DAPI signal (DAPI channel).
-
Protocol 2: Quantification of KLF5 Nuclear to Cytoplasmic Ratio
Software:
-
ImageJ or Fiji (freely available from NIH)
Procedure:
-
Image Acquisition:
-
Capture images with non-saturating exposure times for both the KLF5 and DAPI channels. Ensure consistent imaging parameters across all samples (control and treated).
-
-
Image Analysis in ImageJ/Fiji:
-
Open the DAPI channel image.
-
Use the "Threshold" tool to create a binary mask of the nuclei.
-
Use the "Analyze Particles" function to define the Regions of Interest (ROIs) for the nuclei. Add these ROIs to the "ROI Manager".
-
Open the KLF5 channel image.
-
In the ROI Manager, select all the nuclear ROIs and measure the mean fluorescence intensity within these regions in the KLF5 image.
-
To measure the cytoplasmic intensity, you can either:
-
Whole Cell Measurement: Manually draw an outline around each cell to create a whole-cell ROI. Then, subtract the nuclear ROI from the whole-cell ROI to obtain the cytoplasmic ROI. Measure the mean fluorescence intensity in the cytoplasmic ROI.
-
Perinuclear Ring: Use the "Enlarge" function in the ROI Manager to create a slightly larger ring around the nuclear ROI. Subtract the original nuclear ROI from this enlarged ROI to create a perinuclear cytoplasmic ROI. Measure the mean intensity in this ring.
-
-
Calculate the Nuclear to Cytoplasmic (N/C) intensity ratio for each cell by dividing the mean nuclear intensity by the mean cytoplasmic intensity.
-
Perform statistical analysis on the N/C ratios from a sufficient number of cells for both control and this compound-treated groups.
-
Signaling Pathways and Workflows
Caption: KLF5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunofluorescence staining of KLF5.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time to 1.5-2 hours. Optimize blocking buffer (e.g., use normal goat serum if using a goat secondary antibody). |
| Primary or secondary antibody concentration too high | Perform a titration of antibody concentrations to find the optimal dilution. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Primary antibody not effective for IF | Check the antibody datasheet to ensure it is validated for immunofluorescence. |
| Insufficient permeabilization | Increase permeabilization time or try a different permeabilization agent (e.g., methanol). | |
| Low KLF5 expression after this compound treatment | Confirm KLF5 expression by Western blot. It may be necessary to use a more sensitive detection system or a higher concentration of the primary antibody. | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a secondary antibody that has been pre-adsorbed against the species of the sample. |
| Presence of endogenous peroxidases (if using HRP-conjugated antibodies) | Not applicable for this fluorescence-based protocol. | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure during incubation and imaging. Use an anti-fade mounting medium. |
Conclusion
The provided protocols and information will enable researchers to effectively use immunofluorescence to study the effects of this compound on KLF5 in colorectal cancer cells. While this compound is known to reduce overall KLF5 expression, investigating its impact on the subcellular localization of the remaining protein can provide deeper insights into its mechanism of action and its potential as a therapeutic agent. Careful execution of the protocol and rigorous quantitative analysis are crucial for obtaining reliable and reproducible results.
References
Application Notes: Analyzing Cell Cycle Arrest Induced by ML264 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML264 is a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of various cancer cells, particularly colorectal cancer.[1][2] By downregulating KLF5 expression, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest, primarily at the S and G2/M phases.[1] This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining, a common and robust method for assessing cell cycle distribution.
Principle of the Assay
Flow cytometry with propidium iodide staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3] PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By treating cells with this compound and subsequently staining with PI, researchers can quantify the percentage of cells in each phase of the cell cycle and thereby determine the effect of the compound on cell cycle progression.
Expected Outcomes
Treatment of susceptible cancer cell lines (e.g., DLD-1, HCT116) with this compound is expected to result in a time- and dose-dependent accumulation of cells in the S and G2/M phases of the cell cycle, with a corresponding decrease in the proportion of cells in the G1 phase. This indicates that this compound interferes with DNA synthesis and/or the transition from G2 to mitosis.
Data Presentation
The following tables summarize the expected quantitative data from a typical experiment analyzing the effect of this compound on the cell cycle distribution of DLD-1 and HCT116 colorectal cancer cell lines over a 72-hour period.
Table 1: Effect of this compound on Cell Cycle Distribution of DLD-1 Cells
| Treatment | Time (hours) | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | 24 | 55 | 30 | 15 |
| This compound (e.g., 1 µM) | 24 | 45 | 40 | 15 |
| Vehicle (DMSO) | 48 | 58 | 28 | 14 |
| This compound (e.g., 1 µM) | 48 | 35 | 45 | 20 |
| Vehicle (DMSO) | 72 | 60 | 25 | 15 |
| This compound (e.g., 1 µM) | 72 | 30 | 40 | 30 |
Table 2: Effect of this compound on Cell Cycle Distribution of HCT116 Cells
| Treatment | Time (hours) | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | 24 | 60 | 25 | 15 |
| This compound (e.g., 1 µM) | 24 | 50 | 35 | 15 |
| Vehicle (DMSO) | 48 | 62 | 23 | 15 |
| This compound (e.g., 1 µM) | 48 | 40 | 45 | 15 |
| Vehicle (DMSO) | 72 | 65 | 20 | 15 |
| This compound (e.g., 1 µM) | 72 | 35 | 50 | 15 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate colorectal cancer cells (e.g., DLD-1 or HCT116) in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 1 µM).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated wells.
-
Incubation: Replace the medium in the wells with the this compound-containing medium or the vehicle control medium. Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
Protocol 2: Cell Preparation and Staining with Propidium Iodide
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add trypsin-EDTA to detach the cells from the plate.
-
Once detached, add a complete culture medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Pelleting and Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Gently resuspend the cell pellet in 300 µL of cold PBS.
-
While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. This step is crucial to prevent cell clumping.[4][5][6]
-
Incubate the cells in ethanol for at least 30 minutes on ice or at -20°C for longer storage.[4][5]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet twice with 1 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS). The RNase A is essential to degrade RNA, which can also be stained by PI.[3][7][8]
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[5]
-
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Set up the instrument to collect forward scatter (FSC), side scatter (SSC), and fluorescence data.
-
Data Acquisition:
-
Data Analysis:
-
Analyze the collected data using appropriate cell cycle analysis software (e.g., ModFit LT, FlowJo).
-
The software will generate a histogram of DNA content and calculate the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Caption: Signaling pathway of this compound-induced cell cycle arrest.
References
- 1. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. This compound, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Krüppel-like factor (KLF) 5 mediates cyclin D1 expression and cell proliferation via interaction with c-Jun in Ang II-induced VSMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ML264 in 3D Organoid Culture Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML264 is a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of various cancer cells.[1][2] KLF5 is a key mediator in signaling pathways crucial for tumorigenesis, including the WNT and RAS/MAPK pathways.[1] Dysregulation of these pathways is a hallmark of colorectal cancer (CRC).[1] Patient-derived organoids (PDOs) have emerged as a vital preclinical model in cancer research, as they recapitulate the genetic and phenotypic heterogeneity of the original tumor.[3] This document provides detailed application notes and protocols for the utilization of this compound in 3D organoid culture systems, particularly for CRC research. Recent studies have demonstrated that this compound can enhance the sensitivity of colorectal cancer organoids to conventional chemotherapeutic agents like oxaliplatin, highlighting its potential in combination therapies.[3]
Mechanism of Action
This compound primarily functions by inhibiting the expression of KLF5.[1][2] KLF5 is a crucial transcription factor that is highly expressed in the proliferating epithelial cells of intestinal crypts.[1] In colorectal cancer, KLF5 promotes tumorigenesis by mediating the effects of the RAS/MAPK and WNT signaling pathways.[1] By downregulating KLF5, this compound disrupts these oncogenic signaling cascades, leading to a reduction in cancer cell proliferation and induction of apoptosis.[2][3] The inhibition of KLF5 by this compound has been shown to affect the expression of downstream targets such as cyclins and components of the MAPK and WNT signaling pathways.[2]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments using this compound on 3D organoid cultures.
Table 1: Dose-Response of this compound on Colorectal Cancer Organoid Viability
| Organoid Line | This compound Concentration (µM) | Viability (% of Control) | Standard Deviation |
| Patient-Derived Organoid 1 | 0 (DMSO) | 100 | ± 5.2 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Patient-Derived Organoid 2 | 0 (DMSO) | 100 | ± 4.8 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Table 2: IC50 Values of this compound in Colorectal Cancer Organoid Lines
| Organoid Line | IC50 (µM) | 95% Confidence Interval |
| Patient-Derived Organoid 1 | ||
| Patient-Derived Organoid 2 | ||
| Commercial CRC Organoid Line |
Experimental Protocols
The following protocols provide a framework for utilizing this compound in 3D organoid cultures.
Protocol 1: Establishment and Culture of Human Colorectal Cancer Organoids
This protocol is a prerequisite for testing the effects of this compound.
Materials:
-
Fresh colorectal tumor tissue
-
DMEM/F12 medium
-
Collagenase/Dispase solution
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid Growth Medium (containing EGF, Noggin, R-spondin, etc.)
-
Multi-well culture plates
Procedure:
-
Mechanically mince the fresh tumor tissue into small pieces.
-
Digest the tissue fragments with a collagenase/dispase solution to release crypts or tumor cell clusters.
-
Isolate the crypts/clusters by centrifugation.
-
Resuspend the pellet in basement membrane matrix on ice.
-
Seed droplets of the cell-matrix mixture into pre-warmed multi-well plates.
-
Allow the matrix to solidify at 37°C.
-
Overlay with pre-warmed Organoid Growth Medium.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in fresh matrix.
Protocol 2: this compound Treatment and Viability Assay in 3D Organoids
Materials:
-
Established colorectal cancer organoid cultures
-
This compound stock solution (in DMSO)
-
Organoid Growth Medium
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Harvest mature organoids and mechanically dissociate them into smaller fragments.
-
Count the fragments and resuspend them in basement membrane matrix at a desired density.
-
Seed the organoid fragments in 96-well white-walled plates.
-
After matrix solidification, add Organoid Growth Medium.
-
Allow the organoids to reform and grow for 2-3 days.
-
Prepare serial dilutions of this compound in Organoid Growth Medium. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for a defined period (e.g., 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions. This typically involves adding the reagent, incubating, and measuring luminescence.
-
Normalize the data to the vehicle control to determine the percentage of viability.
-
Plot the dose-response curve and calculate the IC50 value.
Protocol 3: Immunofluorescence Staining for KLF5 in Organoids
Materials:
-
Organoid cultures treated with this compound or vehicle
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against KLF5
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Gently wash the organoid cultures in their matrix with PBS.
-
Fix the organoids with 4% PFA for 30-60 minutes at room temperature.
-
Wash the fixed organoids with PBS.
-
Permeabilize the organoids with permeabilization buffer for 15-20 minutes.[4]
-
Block non-specific antibody binding with blocking buffer for at least 1 hour.[4]
-
Incubate the organoids with the primary antibody against KLF5 overnight at 4°C.
-
Wash the organoids extensively with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[4]
-
Counterstain the nuclei with DAPI.
-
Mount the stained organoids on a microscope slide using a suitable mounting medium.
-
Image the organoids using a confocal microscope to visualize and quantify KLF5 expression levels.
Conclusion
The use of this compound in 3D organoid culture systems provides a physiologically relevant platform to investigate its anti-cancer efficacy and to explore its potential in personalized medicine. The protocols outlined in this document offer a comprehensive guide for researchers to study the effects of this promising KLF5 inhibitor on patient-derived colorectal cancer organoids. Further investigations using these models will be crucial in elucidating the full therapeutic potential of this compound.
References
- 1. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Precision medicine research progress based on colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescent Staining of Mouse Intestinal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML264 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with ML264 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is practically insoluble in water.[1] Its solubility in phosphate-buffered saline (PBS) at pH 7.4 has been determined to be approximately 19 μM.[2] For most cell-based assays and in vivo studies, a co-solvent system is necessary to achieve the desired working concentration.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution with aqueous media. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain this compound solubility, but low enough to not affect your experimental system. For many cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous medium. This can sometimes help prevent immediate precipitation.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the this compound stock to the aqueous solution.
-
Vehicle Composition: For in vivo studies, a vehicle solution consisting of 80% dH₂O, 10% DMSO, and 10% Tween 80 has been successfully used to administer this compound.[3] You may consider a similar formulation for your experiments, optimizing the components for your specific needs.
Q3: What is the best solvent to prepare a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is soluble in DMSO at concentrations of ≥48.6 mg/mL[1] and ≥100 mg/mL.[4] Ethanol can also be used, with a solubility of ≥2.34 mg/mL, which may require gentle warming and sonication.[1]
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Once dissolved in a solvent like DMSO, it is recommended to store the stock solution in aliquots at -80°C for up to 2 years or at -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[4] It is advisable to use the solution soon after preparation as long-term storage is not recommended.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | Low aqueous solubility of this compound. Final DMSO concentration is too low. | Increase the final DMSO concentration in your media (typically up to 0.5% is tolerated by most cell lines, but should be optimized). Prepare fresh dilutions for each experiment. |
| Inconsistent experimental results | This compound is not fully dissolved in the working solution. Degradation of the compound. | Ensure the stock solution is clear before making dilutions. Use freshly prepared working solutions. Store stock solutions properly in aliquots at -80°C.[4] |
| Difficulty dissolving this compound powder | Inappropriate solvent. Insufficient mixing. | Use DMSO for the highest solubility.[4] Gentle warming and sonication can aid dissolution in ethanol.[1] |
| Toxicity observed in control cells | High concentration of the vehicle (e.g., DMSO). | Perform a vehicle control experiment to determine the tolerance of your cells to the solvent. Keep the final solvent concentration consistent across all experimental groups and as low as possible. |
Quantitative Solubility Data
| Solvent/Buffer | Solubility | Reference |
| DMSO | ≥48.6 mg/mL | [1] |
| DMSO | ≥100 mg/mL | [4] |
| Ethanol | ≥2.34 mg/mL (with gentle warming and sonication) | [1] |
| Water | Insoluble | [1] |
| PBS (pH 7.4) | 19 μM | [2] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no solid particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes and store at -80°C.[4]
Protocol for Preparing Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is below the level of toxicity for your specific cell line (typically ≤0.5%).
-
Mixing: Mix thoroughly by gentle pipetting or vortexing immediately after each dilution step.
-
Application: Add the final working solution to your cells immediately after preparation.
Signaling Pathway and Experimental Workflow
This compound is a potent and selective inhibitor of Krüppel-like factor 5 (KLF5) expression.[4] By reducing KLF5 levels, this compound disrupts downstream signaling pathways, including the MAPK pathway, through the reduction of EGR1, a transcriptional activator of KLF5.[1][3]
The following workflow outlines the key steps for troubleshooting this compound solubility issues.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing ML264 Concentration for Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KLF5 inhibitor, ML264.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5) expression. KLF5 is a transcription factor implicated in the proliferation of cancer cells, particularly in colorectal cancer. This compound has been shown to inhibit the growth of colorectal cancer cells by modifying the cell cycle profile. It downregulates the expression of KLF5 and EGR1, a transcriptional activator of KLF5, which in turn affects downstream signaling pathways like the MAPK pathway.
2. What is the recommended solvent for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and, with gentle warming, in Ethanol (EtOH). It is insoluble in water. For in vitro experiments, it is common practice to prepare a concentrated stock solution in DMSO.
3. How should this compound be stored?
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years) or at 2-8°C for shorter periods.
-
Stock Solutions: It is recommended to prepare fresh solutions for use. If storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month. Long-term storage of solutions is not recommended.
4. What is a typical starting concentration for this compound in cell-based assays?
Based on published data, a common concentration for initial experiments in colorectal cancer cell lines is 10 μM. However, the optimal concentration is highly dependent on the cell line being used. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in cancer cell lines.
Issue 1: Inconsistent or Non-reproducible Cell Viability Assay Results
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Possible Cause: Variation in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in logarithmic growth during the assay period.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause: Inaccurate drug concentration in serial dilutions.
-
Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cell cultures for any signs of contamination. Use proper aseptic techniques during all experimental procedures.
-
Issue 2: this compound Appears to Have Low or No Activity
-
Possible Cause: Sub-optimal drug concentration.
-
Solution: The effective concentration of this compound can vary significantly between cell lines. Perform a wide-range dose-response curve (e.g., from nanomolar to high micromolar) to identify the active concentration range for your specific cell line.
-
-
Possible Cause: Incorrect assay endpoint.
-
Solution: The effect of this compound on cell proliferation is time-dependent. Consider extending the incubation time (e.g., 48 or 72 hours) to observe a significant effect.
-
-
Possible Cause: Degraded this compound.
-
Solution: Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. It is best to use freshly prepared solutions.
-
Issue 3: High Background in Cell Viability Assays (e.g., MTT Assay)
-
Possible Cause: Contamination with bacteria, yeast, or fungi.
-
Solution: These contaminants can also reduce the MTT reagent. Visually inspect your cells under a microscope for any signs of contamination.
-
-
Possible Cause: High concentration of phenol red in the media.
-
Solution: Phenol red can interfere with the absorbance reading. Use media with reduced or no phenol red for the assay.
-
-
Possible Cause: Incomplete solubilization of formazan crystals.
-
Solution: Ensure complete dissolution of the formazan crystals by adding an adequate volume of solubilization solution (e.g., DMSO) and mixing thoroughly.
-
Issue 4: Difficulty Dissolving this compound
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: this compound is insoluble in water. Use DMSO to prepare a high-concentration stock solution. For working solutions, the final DMSO concentration in the cell culture media should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Possible Cause: Precipitation of the compound upon dilution in aqueous media.
-
Solution: When diluting the DMSO stock solution into your culture media, add the stock solution to the media while vortexing or mixing to ensure rapid and even dispersion. Avoid adding media directly to the concentrated stock.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value |
| DLD-1 | Colorectal Carcinoma | 29 nM |
| HT29 | Colorectal Adenocarcinoma | 130 nM |
| SW620 | Colorectal Adenocarcinoma | 430 nM |
| HCT116 | Colorectal Carcinoma | 560 nM |
Note: IC50 values can vary between different studies and experimental conditions. It is highly recommended to determine the IC50 in your specific cell line and under your experimental conditions.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in culture media from your stock solution. Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (media only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical troubleshooting workflow for common this compound experimental issues.
Technical Support Center: Enhancing the In Vivo Bioavailability of ML264
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of the KLF5 inhibitor, ML264, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5) expression.[1][2][3] KLF5 is a transcription factor that plays a significant role in cell proliferation and is highly expressed in rapidly dividing intestinal epithelial cells.[3] this compound has demonstrated anti-tumor effects in colorectal cancer and osteosarcoma by inhibiting cell proliferation and inducing cell cycle arrest.[4][5] It has been shown to down-regulate the expression of KLF5 and EGR1, a transcriptional activator of KLF5.[3][5] The inhibition of KLF5 by this compound can affect downstream signaling pathways, including the JAK2/STAT3 and Wnt/β-catenin pathways.[4]
Q2: What is the reported oral bioavailability of this compound in preclinical models?
In vivo pharmacokinetic studies in mice have shown that this compound has an oral bioavailability of 47% and a half-life of 2 hours.[6] While this indicates a promising starting point for an orally administered compound, there may be opportunities for enhancement to improve therapeutic efficacy and reduce dosing frequency.[6]
Q3: What are the main challenges affecting the bioavailability of this compound?
Like many small molecule inhibitors, the bioavailability of this compound can be limited by its physicochemical properties. Although described as having "suitable aqueous solubility," many potent compounds fall into the Biopharmaceutics Classification System (BCS) Class II or IV, meaning they have low solubility and/or permeability, which are key determinants of oral absorption.[1] For such compounds, dissolution in the gastrointestinal tract can be the rate-limiting step for absorption.
Q4: What are some common strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These can be broadly categorized as:
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Particle Size Reduction: Increasing the surface area of the drug by reducing particle size can improve dissolution rate.[7][8] Techniques include micronization and nanosuspension.[7]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can create an amorphous solid dispersion, which has higher solubility than the crystalline form.[9][10]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubilization and absorption.[10][11]
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Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.[8][9]
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in vivo.[9]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound related to bioavailability.
| Observed Problem | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Poor and variable dissolution of this compound from the administered formulation. | 1. Assess the solid-state properties of your this compound batch (crystalline vs. amorphous).2. Consider particle size reduction techniques like micronization.3. Develop a more robust formulation, such as a solid dispersion or a lipid-based system, to ensure more consistent solubilization. |
| Low or undetectable plasma concentrations after oral administration. | Insufficient solubility of this compound in the gastrointestinal fluids, leading to poor absorption. | 1. Verify the accuracy of your analytical method for plasma sample analysis.2. Increase the solubility of this compound by formulating it as an amorphous solid dispersion or a nanosuspension.3. Explore the use of lipid-based formulations (e.g., SMEDDS) to enhance absorption via the lymphatic pathway. |
| Observed in vitro efficacy does not translate to in vivo models. | Sub-therapeutic plasma concentrations of this compound due to poor bioavailability. | 1. Conduct a pilot pharmacokinetic study to determine the plasma exposure of this compound with your current formulation.2. If exposure is low, reformulate using one of the bioavailability enhancement techniques described in the FAQs.3. Consider co-administration with a bioavailability enhancer, though this requires careful investigation of potential drug-drug interactions. |
| Precipitation of this compound observed when preparing the dosing solution. | The selected vehicle system is not optimal for solubilizing this compound at the desired concentration. | 1. A reported vehicle for this compound is a solution of 80% dH₂O, 10% DMSO, and 10% Tween 80.[6] Ensure you are using a similar vehicle.2. If a higher concentration is needed, a more complex vehicle or a different formulation approach (e.g., lipid-based) may be necessary. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | IC₅₀ |
| DLD-1 | Cell Proliferation | 29 nM |
| DLD-1 | Luciferase Assay | 81 nM |
| HCT116 | Cell Proliferation | 560 nM |
| HT29 | Cell Proliferation | 130 nM |
| SW620 | Cell Proliferation | 430 nM |
| IEC-6 (Control) | Cytotoxicity | >50 µM |
| Data sourced from MedchemExpress and other publications.[2][3] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Oral Bioavailability | 47% |
| **Half-life (t₁⸝₂) ** | 2 hours |
| Vehicle for in vivo studies | 80% dH₂O, 10% DMSO, 10% Tween 80 |
| Data sourced from Ruiz de Sabando A, et al. (2016).[6] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound using Solvent Evaporation
This protocol describes a general method for preparing an amorphous solid dispersion to improve the solubility of this compound.
Materials:
-
This compound
-
A suitable polymer carrier (e.g., PVP K30, HPMC, or Soluplus®)
-
A volatile organic solvent in which both this compound and the polymer are soluble (e.g., methanol, acetone, or dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve this compound and the chosen polymer in the selected organic solvent in a round-bottom flask. A common drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Once the solvent is fully evaporated, a thin film will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven overnight at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Characterization: Scrape the dried solid dispersion from the flask and grind it into a fine powder. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.
-
Solubility and Dissolution Testing: Compare the aqueous solubility and dissolution rate of the prepared solid dispersion with that of the crystalline this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound through inhibition of KLF5 expression and downstream signaling pathways.
Workflow for Selecting a Bioavailability Enhancement Strategy
Caption: A decision workflow for selecting an appropriate strategy to enhance the bioavailability of this compound.
Troubleshooting Logic for In Vivo Studies
Caption: A logical flowchart for troubleshooting unexpected outcomes in in vivo studies with this compound.
References
- 1. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound inhibits osteosarcoma growth and metastasis via inhibition of JAK2/STAT3 and WNT/β‐catenin signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
best practices for storing and handling ML264 compound
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling the ML264 compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
Solid this compound should be stored in a tightly sealed container in a dry, dark environment.[1][2] For long-term stability, refer to the storage temperature recommended on the product label.
Q2: How should I prepare and store stock solutions of this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[3] To minimize degradation, it is crucial to use anhydrous DMSO and store stock solutions in a moisture-free environment, for instance, under a nitrogen atmosphere.[1][4] DMSO is highly hygroscopic and can absorb atmospheric water, which may lead to compound precipitation and reduced concentration over time.[1][4]
Q3: What are the optimal long-term storage conditions for this compound stock solutions?
For long-term storage, aliquoted stock solutions should be kept at -20°C or colder in a dark, moisture-free environment.[5] Studies on other pharmaceutical compounds show that storage at -18°C can maintain stability for up to six months.[6] Avoid repeated freeze-thaw cycles, as this can compromise compound integrity, especially if moisture has been absorbed into the DMSO.[1]
Q4: What is the recommended vehicle for in vivo versus in vitro experiments?
-
In Vitro : this compound should be dissolved in DMSO.[3]
-
In Vivo : For animal studies, a common vehicle solution is a mixture of 80% dH₂O, 10% DMSO, and 10% Tween 80.[3]
Q5: What are the general safety precautions for handling this compound?
According to a safety data sheet for the compound, this compound is not classified as a hazardous substance.[2] However, standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area. In case of contact, rinse skin with water and for eye contact, rinse with plenty of water.[2]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Environment | Duration |
| Solid | See Product Label | Tightly closed, Dry, Dark[2] | Long-term |
| DMSO Stock Solution | ≤ -20°C[5] | Anhydrous, Dark, Moisture-free[1] | Long-term |
| DMSO Stock Solution | 4°C | Anhydrous, Dark, Moisture-free | Short-term |
Table 2: Solution Preparation for Experiments
| Experiment Type | Solvent/Vehicle | Typical Concentration | Reference |
| In Vitro | DMSO | 10 µM | [3] |
| In Vivo | 80% dH₂O, 10% DMSO, 10% Tween 80 | 10-25 mg/kg | [3] |
Troubleshooting Guide
Q1: My this compound compound has precipitated out of the DMSO stock solution. What should I do?
Compound precipitation can occur for several reasons:
-
Moisture Absorption : DMSO can absorb water from the air, which reduces its solubilizing capacity and can cause compounds to fall out of solution.[1][4]
-
Low Temperature Storage : While cold storage is recommended, some compounds can crystallize at lower temperatures, especially at high concentrations.[7]
-
Solution Age : Over time, compounds can degrade or aggregate, leading to precipitation.
Solution Steps:
-
Gently warm the solution to room temperature.
-
Vortex the solution thoroughly to try and redissolve the precipitate.
-
If it does not redissolve, the solution may be compromised. It is recommended to prepare a fresh stock solution using anhydrous DMSO and store it properly in small aliquots to prevent moisture contamination and freeze-thaw cycles.
Q2: I am observing inconsistent or irreproducible results in my experiments. What are the potential causes related to this compound?
Inconsistent results are a common challenge in research.[8] When using this compound, consider the following:
-
Compound Degradation : Improper storage (e.g., at room temperature, exposure to light, or in the presence of moisture) can lead to compound degradation and loss of activity.[5]
-
Inaccurate Concentration : Water absorption by DMSO can dilute the stock solution, leading to a lower effective concentration in your assay than intended.[4]
-
Freeze-Thaw Cycles : Repeatedly freezing and thawing a stock solution can damage the compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Q3: My cells are not responding to this compound treatment as expected. What should I check?
If you observe a lack of efficacy, consider these factors:
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Target Expression : this compound is known to target the expression of KLF5 and its transcriptional activator, EGR1.[3][9] Confirm that your cell line expresses these targets at sufficient levels.
-
Compound Inactivity : As mentioned above, the compound may have degraded due to improper handling or storage. Using a freshly prepared solution is recommended.
-
Experimental Conditions : Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells (typically <0.5%). Also, verify the treatment duration and dosage are appropriate for your experimental model.
Experimental Protocols & Signaling Pathway
General Protocol: In Vitro Cell Proliferation Assay
This protocol provides a general framework for assessing the effect of this compound on the proliferation of colorectal cancer cell lines.
-
Cell Seeding : Plate colorectal cancer cells (e.g., DLD-1 or HCT116) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Cell Adherence : Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
This compound Preparation : Prepare a fresh dilution of your this compound DMSO stock solution in cell culture medium to achieve the desired final concentration (e.g., 10 µM).[3] Prepare a vehicle control using an equivalent amount of DMSO in the medium.
-
Treatment : Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation : Incubate the plates for the desired duration (e.g., 48-72 hours).
-
Proliferation Assessment : Measure cell proliferation using a standard method such as MTT, WST-1, or direct cell counting.
Caption: Workflow for preparing and storing this compound stock solutions.
This compound Signaling Pathway
This compound inhibits the proliferation of colorectal cancer (CRC) cells by reducing the expression of Krüppel-like factor 5 (KLF5).[3] It also affects EGR1, a known transcriptional regulator of KLF5.[3][9]
Caption: Simplified signaling pathway for this compound in colorectal cancer.
References
- 1. spod-technology.com [spod-technology.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spod-technology.com [spod-technology.com]
- 5. dispendix.com [dispendix.com]
- 6. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study can't confirm lab results for many cancer experiments [news4jax.com]
- 9. This compound, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of ML264
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML264. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that has shown potent antitumor activity, particularly in colorectal cancer models.[1][2] Its primary mechanism of action is the selective inhibition of Krüppel-like factor 5 (KLF5) expression.[3][4] KLF5 is a transcription factor that plays a significant role in cell proliferation, and its inhibition by this compound leads to a reduction in the growth of cancer cells.[1][3]
Q2: Which signaling pathways are affected by this compound treatment?
A2: this compound primarily affects the RAS/MAPK and WNT signaling pathways.[1] It has been shown to decrease the levels of EGR1, a transcriptional activator of KLF5, and subsequently reduce KLF5 expression.[1][2] This can lead to downstream effects on the PI3K/AKT pathway, including reduced levels of active β-catenin.[1]
Q3: What are the typical concentrations of this compound used in in vitro and in vivo experiments?
A3: For in vitro cell-based assays, a common concentration of this compound is 10µM.[1] For in vivo studies using xenograft mouse models, treatment regimens have included intraperitoneal (i.p.) injections of 10 mg/kg or 25 mg/kg administered twice daily.[1]
Q4: How should this compound be prepared and stored?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, it can be dissolved in a vehicle solution such as 80% dH2O, 10% DMSO, and 10% Tween 80.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of compounds in DMSO can decrease over time at room temperature.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Batch-to-batch variability of small molecules like this compound can lead to inconsistent and irreproducible experimental results. This guide provides a systematic approach to identifying and mitigating these issues.
Diagram: Troubleshooting Workflow for this compound Variability
Caption: A workflow for troubleshooting inconsistent experimental results potentially caused by this compound batch-to-batch variability.
Q5: My experimental results with this compound are not consistent between experiments. What should I do first?
A5: Before suspecting batch-to-batch variability of this compound, it is crucial to rule out other common sources of experimental variation.
-
Review your experimental protocol: Ensure that all steps are being performed consistently. This includes cell seeding densities, treatment times, and reagent concentrations.
-
Check cell line health: Confirm that your cells are healthy, free from contamination, and within a consistent and low passage number range.
-
Verify reagent quality: Ensure that all other reagents, such as media, serum, and antibodies, are of high quality and have not expired.
Q6: I suspect the batch of this compound I am using is the source of the variability. How can I confirm this?
A6: If you have ruled out other experimental variables, you should investigate the quality of your this compound batch.
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Review the Certificate of Analysis (CoA): The CoA from the supplier should provide information on the purity and identity of the compound. Look for the purity value (typically determined by HPLC) and confirmation of the molecular weight (by mass spectrometry).
-
Perform in-house quality control (QC): If you have the capabilities, perform analytical tests to confirm the identity and purity of your this compound batch. Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
-
Compare with a previous, reliable batch: If you have a small amount of a previous batch of this compound that gave consistent results, you can run a side-by-side comparison with the new batch in a key functional assay (e.g., a cell proliferation assay).
Q7: What should I look for in the Certificate of Analysis (CoA) for this compound?
A7: A comprehensive CoA for a small molecule like this compound should include:
-
Compound Name and Lot Number: To uniquely identify the batch.
-
Chemical Formula and Molecular Weight: To confirm the basic chemical properties.
-
Purity Data: Typically from HPLC analysis, indicating the percentage of the desired compound. A purity of >95% is generally recommended for cell-based assays.
-
Identity Confirmation: Data from methods like Mass Spectrometry (MS) and/or NMR to confirm the chemical structure.
-
Appearance and Solubility: Physical characteristics of the compound.
Q8: What are some common issues related to this compound solubility and stability that can cause variability?
A8:
-
Solubility: this compound has a reported aqueous solubility of 19 µM in PBS and 35 µM in assay buffer.[3] If your stock solution in DMSO is not properly dissolved or if the final concentration in your aqueous assay buffer exceeds its solubility limit, the compound may precipitate, leading to a lower effective concentration and variable results.
-
Troubleshooting: Ensure your DMSO stock is fully dissolved. When diluting into aqueous media, vortex or mix thoroughly. Visually inspect for any precipitation.
-
-
Stability: While this compound is reported to be chemically stable, prolonged storage in solution, especially at room temperature, can lead to degradation.[3] Repeated freeze-thaw cycles of DMSO stock solutions can also degrade the compound.
-
Troubleshooting: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. For working solutions in aqueous buffer, prepare them fresh for each experiment.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Colorectal Cancer Cell Lines
| Cell Line | Assay Type | IC50 | Reference |
| DLD-1 | Cell Proliferation | 29 nM | [3][4] |
| DLD-1 | Luciferase Reporter | 81 nM | [3][4] |
| HCT116 | Cell Proliferation | 560 nM | [3][4] |
| HT29 | Cell Proliferation | 130 nM | [3][4] |
| SW620 | Cell Proliferation | 430 nM | [3][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 384.88 g/mol | |
| Purity (as reported in a specific study) | >95% | [3] |
| Aqueous Solubility (PBS, pH 7.4) | 19 µM | [3] |
| Aqueous Solubility (Assay Buffer) | 35 µM | [3] |
Signaling Pathway Diagram
Diagram: Simplified Signaling Pathway of this compound Action
Caption: this compound inhibits the RAS/MAPK and WNT signaling pathways by reducing EGR1 and KLF5 expression, leading to decreased cell proliferation.
Experimental Protocols
1. MTS Cell Proliferation Assay
This protocol is adapted from commercially available kits and published studies using this compound.[1]
-
Materials:
-
DLD-1 or HCT116 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Reagent)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for KLF5 Expression
This protocol provides a general workflow for assessing KLF5 protein levels following this compound treatment.[5]
-
Materials:
-
DLD-1 or HCT116 cells
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against KLF5
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against KLF5 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and acquire the image using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
3. Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes how to assess the effects of this compound on cell cycle distribution.[6]
-
Materials:
-
DLD-1 or HCT116 cells
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) or vehicle for desired time points (e.g., 24, 48, 72 hours).
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. bosterbio.com [bosterbio.com]
- 5. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Incubation Time for ML264 in Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of ML264, a potent and selective inhibitor of Krüppel-like Factor 5 (KLF5) expression, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that reduces the expression of Krüppel-like Factor 5 (KLF5), a transcription factor involved in cell proliferation, differentiation, and tumorigenesis.[1] this compound's mode of action is through the reduction of KLF5 expression, though the precise molecular mechanism is still under investigation.[2] It has been shown to downregulate the expression of Early Growth Response 1 (EGR1), a known transcriptional activator of KLF5. This ultimately impacts downstream signaling pathways, including the RAS/MAPK/PI3K and Wnt/β-catenin pathways, which are crucial in many cancers.
Q2: What is a typical starting concentration and incubation time for this compound in cell-based assays?
Based on published studies, a common starting concentration for this compound in cell-based assays with colorectal cancer cell lines like DLD-1 and HCT116 is 10 µM.[3] Significant effects on cell proliferation have been observed at incubation times of 24, 48, and 72 hours.[3] However, the optimal concentration and incubation time will be cell line and assay-dependent.
Q3: How do I determine the optimal incubation time for this compound in my specific cell-based assay?
To determine the optimal incubation time, it is recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 8, 16, 24, 48, and 72 hours). The ideal incubation time will be the point at which you observe a robust and statistically significant effect without inducing excessive cytotoxicity or secondary effects. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q4: I am not seeing the expected inhibitory effect of this compound on cell proliferation. What are some potential reasons?
Several factors could contribute to a lack of efficacy. Please refer to the "Troubleshooting Guide" below for a detailed list of potential issues and solutions.
Q5: Where can I find quantitative data on this compound's potency in different cell lines?
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| DLD-1 | Colorectal Cancer | Proliferation Assay | 29 | [2] |
| HCT116 | Colorectal Cancer | Proliferation Assay | 560 | [2] |
| HT29 | Colorectal Cancer | Proliferation Assay | 130 | [2] |
| SW620 | Colorectal Cancer | Proliferation Assay | 430 | [2] |
| DLD-1 | Colorectal Cancer | Luciferase Reporter Assay | 81 | [2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibition of cell proliferation | - Suboptimal Incubation Time: The selected time point may be too early to observe a significant effect. - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. - Cell Line Insensitivity: The cell line may not be dependent on the KLF5 pathway for proliferation. - Inhibitor Instability: this compound may be degrading in the culture medium over long incubation periods. - High Cell Seeding Density: Overly confluent cells may exhibit reduced sensitivity to inhibitors. | - Perform a time-course experiment to identify the optimal incubation period. - Perform a dose-response experiment to determine the optimal concentration. - Confirm KLF5 expression in your cell line via Western blot or qPCR. - Prepare fresh stock solutions of this compound and consider replenishing the media with fresh inhibitor for longer time points. - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| High variability between replicates | - Inconsistent Cell Seeding: Uneven cell distribution across wells. - Edge Effects: Evaporation from wells on the edge of the plate. - Pipetting Errors: Inaccurate dispensing of cells, media, or this compound. | - Ensure thorough mixing of cell suspension before and during plating. - Fill the outer wells of the plate with sterile PBS or media to minimize evaporation. - Use calibrated pipettes and consistent technique. |
| Unexpected increase in signal (e.g., proliferation) | - Off-target Effects: At high concentrations, small molecules can have off-target effects. - Cellular Stress Response: Some cell lines may exhibit a transient proliferative burst in response to stress. | - Lower the concentration of this compound and perform a careful dose-response analysis. - Analyze earlier time points to see if the proliferative burst is transient. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to identify the optimal incubation time for this compound in a cell proliferation assay (e.g., MTS or CellTiter-Glo®).
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: After allowing the cells to adhere overnight, treat the cells with a concentration of this compound that is known to be effective (e.g., 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 8, 16, 24, 48, and 72 hours).
-
Assay Measurement: At each time point, perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: For each time point, normalize the signal from the this compound-treated wells to the vehicle-treated wells. Plot the normalized signal against time. The optimal incubation time is typically the point at which a stable and significant inhibition is observed.
Protocol 2: Western Blot Analysis of KLF5 and EGR1 Expression
This protocol describes how to measure the effect of this compound on the protein levels of its targets, KLF5 and EGR1.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle control for the optimized incubation time determined in Protocol 1.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against KLF5, EGR1, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the levels of KLF5 and EGR1 to the loading control.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Essential role of KLF5 transcription factor in cell proliferation and differentiation and its implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
KLF5 Inhibition: A Comparative Analysis of ML264 and SR18662 for Cancer Research
In the landscape of targeted cancer therapy, the transcription factor Krüppel-like factor 5 (KLF5) has emerged as a significant prognostic marker and therapeutic target, particularly in colorectal cancer. Its overexpression is linked to aggressive tumor development and progression. This guide provides a detailed comparison of two prominent KLF5 inhibitors, ML264 and its more potent analog, SR18662, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Performance and Efficacy: A Head-to-Head Comparison
SR18662, a structural analog of this compound, demonstrates significantly improved potency in inhibiting KLF5. Experimental data reveals that SR18662 has a half-maximal inhibitory concentration (IC50) of 4.4 nM for downregulating KLF5 promoter activity, a marked improvement over this compound's IC50 of 43.9 nM in the same assay.[1] This enhanced potency translates to greater efficacy in preclinical models of colorectal cancer.
In Vitro Efficacy: Inhibition of Colorectal Cancer Cell Lines
A key measure of an anti-cancer agent's efficacy is its ability to inhibit the proliferation of cancer cell lines. The following table summarizes the IC50 values for both this compound and SR18662 across various human colorectal cancer cell lines.
| Cell Line | This compound IC50 (nM) | SR18662 IC50 (nM) |
| DLD-1 | 29 | Not explicitly stated, but potent at 4.4 nM in promoter assay in this line. |
| HCT116 | 560 | Data not available in a comparable format |
| HT29 | 130 | Data not available in a comparable format |
| SW620 | 430 | Data not available in a comparable format |
Data for this compound IC50 values in various cell lines is from a study published by the National Center for Biotechnology Information.[2]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Both this compound and SR18662 exert their anti-cancer effects by inhibiting KLF5, which in turn modulates critical signaling pathways involved in cell proliferation and survival. However, SR18662 exhibits a distinct advantage in its ability to induce apoptosis.
Flow cytometry analysis has shown that treatment with SR18662 leads to a significant increase in the number of apoptotic cells in both early and late stages in DLD-1 and HCT116 colorectal cancer cell lines. This pro-apoptotic activity is a unique property of SR18662 when compared to this compound.[1] Furthermore, SR18662 treatment causes an accumulation of cells in the S and G2/M phases of the cell cycle, indicating cell cycle arrest.[1]
The inhibition of KLF5 by these compounds leads to the downregulation of key components of the MAPK and WNT/β-catenin signaling pathways, as well as a reduction in the levels of cyclins E, A2, and B1, which are crucial for cell cycle progression.[1][3]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Procedure:
-
Seed colorectal cancer cells (e.g., DLD-1, HCT116, HT29, SW620) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or SR18662 (or DMSO as a vehicle control) for 72 hours.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Alexa Fluor™ 488 Annexin V/Dead Cell Apoptosis Kit)
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells by using Annexin V to detect the externalization of phosphatidylserine and a dead cell stain (e.g., propidium iodide) to identify cells with compromised membranes.
Procedure:
-
Seed DLD-1 or HCT116 cells and treat them with 10 µM of this compound, SR18662, or DMSO for 24, 48, and 72 hours.
-
Harvest the cells, including any floating cells from the medium.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X annexin-binding buffer.
-
Add Alexa Fluor™ 488 Annexin V and the dead cell stain to the cell suspension.
-
Incubate the cells at room temperature for 15 minutes, protected from light.
-
Analyze the stained cells by flow cytometry. The percentage of apoptotic cells is determined by quantifying the Annexin V-positive cell population.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the effects of the inhibitors on KLF5 and its downstream signaling pathways.
Procedure:
-
Treat DLD-1 or HCT116 cells with 1 µM of this compound or SR18662 for 72 hours.
-
Lyse the cells in a suitable lysis buffer to extract total protein.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against KLF5, p-Erk, p-GSK3β, Cyclin E, Cyclin A2, Cyclin B1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate it with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: KLF5 signaling pathways and points of inhibition.
Caption: General experimental workflow for comparing KLF5 inhibitors.
References
ML264 vs. Standard Chemotherapy: A Comparative Guide for Colon Cancer Research
For Immediate Release
This guide offers a detailed comparison of the preclinical efficacy of ML264, a novel small-molecule inhibitor, against standard chemotherapy regimens, FOLFOX and FOLFIRI, in the context of colon cancer. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of current experimental data to inform future research and therapeutic strategies.
Abstract
This compound has emerged as a promising therapeutic agent, demonstrating significant antitumor activity in preclinical colon cancer models through the inhibition of the Krüppel-like factor 5 (KLF5) transcription factor. This guide consolidates available preclinical data for this compound and the standard-of-care chemotherapies, FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) and FOLFIRI (5-fluorouracil, leucovorin, and irinotecan), to facilitate an objective, indirect comparison of their efficacy.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound, FOLFOX, and FOLFIRI in various colon cancer xenograft models.
Table 1: In Vivo Efficacy of this compound in a DLD-1 Human Colon Cancer Xenograft Model
| Treatment | Dosage | Key Efficacy Findings | Reference |
| This compound | 10 mg/kg (twice daily) | Significant tumor growth reduction observed as early as two days post-treatment.[1][2] | [1][2] |
| This compound | 25 mg/kg (twice daily) | More pronounced and significant tumor growth inhibition compared to the lower dose.[1][2] | [1][2] |
Table 2: In Vivo Efficacy of FOLFOX in Various Colon Cancer Xenograft Models
| Mouse Model | Key Efficacy Findings | Reference |
| CT-26 | In combination with A. muciniphila, the tumor inhibition rate of FOLFOX increased from 48% to 76%.[3] | [3] |
| MC38-CEA2 | Significantly reduced tumor growth and extended the survival of tumor-bearing mice.[4] | [4] |
| Patient-Derived Spheroid Xenografts (PDSX) | Showed significant inhibition of tumor growth in a FOLFOX-like treatment regimen.[5] | [5] |
| Luci-CT-26 | Achieved a tumor growth inhibition rate of 73.63% by day 11 in male mice.[6] | [6] |
Table 3: In Vivo Efficacy of FOLFIRI in Colon Cancer Xenograft Models
| Mouse Model | Key Efficacy Findings | Reference |
| Patient-Derived Spheroid Xenografts (PDSX) | Resulted in a slight and delayed decrease in tumor growth in a FOLFIRI-like regimen.[5] | [5] |
| SW480 | Decreased the frequency of FRA1-positive tumor cells, indicating an impact on the MAPK signaling pathway.[7] | [7] |
Detailed Experimental Protocols
A clear understanding of the methodologies is crucial for interpreting the presented data.
This compound In Vivo Xenograft Protocol
-
Cell Line and Animal Model: DLD-1 human colon cancer cells were subcutaneously injected into nude mice.[1]
-
Treatment Administration: Following tumor establishment, mice were administered this compound via intraperitoneal injections at doses of 10 mg/kg or 25 mg/kg twice daily. A vehicle-only group served as the control.[1][2]
-
Efficacy Assessment: Tumor volume was measured regularly to determine the antitumor effect of this compound.[1][2]
Standard Chemotherapy (FOLFOX and FOLFIRI) In Vivo Xenograft Protocols
-
Cell Lines and Animal Models: A variety of models have been utilized, including syngeneic models with CT-26[3] and MC38-CEA2[4] cells, as well as patient-derived spheroid xenografts (PDSX) in immunodeficient mice[5].
-
FOLFOX Treatment Regimen Example: A representative FOLFOX-like regimen in mice consisted of weekly intraperitoneal injections of oxaliplatin (12 mg/kg), levofolinate calcium (30 mg/kg), and 5-fluorouracil (55 mg/kg) for three weeks.[5] Another protocol used oxaliplatin (6 mg/kg), 5-FU (50 mg/kg), and calcium folinate (90 mg/kg) administered weekly.[6]
-
FOLFIRI Treatment Regimen Example: A FOLFIRI-like protocol involved weekly intraperitoneal administration of irinotecan (40 mg/kg), levofolinate calcium (30 mg/kg), and 5-fluorouracil (55 mg/kg) for three weeks.[5]
-
Efficacy Assessment: Primary endpoints typically included tumor growth measurement and overall survival analysis.[4]
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound in Colon Cancer
Caption: this compound inhibits KLF5 and EGR1, disrupting cyclin expression and halting cell proliferation.
Comparative In Vivo Experimental Workflow
Caption: A generalized workflow for preclinical comparison of anticancer agents in mouse models.
References
- 1. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FOLFOX Chemotherapy Ameliorates CD8 T Lymphocyte Exhaustion and Enhances Checkpoint Blockade Efficacy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A surgical orthotopic xenograft approach with immune response for colorectal cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
ML264: A Comparative Guide to its Anti-Tumor Efficacy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor effects of ML264, a novel small-molecule inhibitor of Krüppel-like Factor 5 (KLF5), across various cancer models.[1][2][3] The objective of this document is to present a comparative overview of this compound's performance, supported by experimental data, to aid in the evaluation of its therapeutic potential. While direct comparative studies with other anti-tumor agents are limited, this guide consolidates the existing data on this compound's efficacy and provides context for its potential application in oncology research and development.
Mechanism of Action: Targeting KLF5
This compound exerts its anti-tumor effects by potently and selectively inhibiting the expression of Krüppel-like Factor 5 (KLF5).[1][3][4] KLF5 is a transcription factor that plays a crucial role in the proliferation of intestinal epithelial cells and is implicated in the development and progression of colorectal cancer through its interaction with the WNT and RAS/MAPK/PI3K signaling pathways.[1] By downregulating KLF5, this compound disrupts these oncogenic signaling cascades, leading to cell cycle arrest and inhibition of tumor growth.[1]
References
- 1. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of KLF5 Inhibition: ML264 vs. siRNA Knockdown
In the realm of cancer biology and therapeutic development, the transcription factor Krüppel-like factor 5 (KLF5) has emerged as a critical regulator of cell proliferation, differentiation, and tumorigenesis. Consequently, inhibiting its function has become a key strategy in preclinical cancer research. Two predominant methods for achieving this are the use of the small molecule inhibitor ML264 and the application of small interfering RNA (siRNA) for gene knockdown. This guide provides a comprehensive comparison of these two approaches, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their experimental designs.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor that has been shown to reduce the expression of KLF5.[1][2][3] Its mechanism involves the suppression of KLF5 protein levels, which in turn affects the transcription of KLF5 target genes, such as those involved in cell cycle progression like cyclin D1 and cyclin B1.[2][4]
siRNA knockdown , on the other hand, operates through the RNA interference (RNAi) pathway. Exogenously introduced double-stranded siRNA molecules are processed by the cellular machinery to guide the degradation of the KLF5 messenger RNA (mRNA). This post-transcriptional gene silencing effectively prevents the translation of KLF5 protein, leading to a significant reduction in its expression.[5][6]
Comparative Performance Data
The following tables summarize the quantitative data on the efficacy and cellular effects of this compound and siRNA-mediated knockdown of KLF5.
Table 1: Potency and Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference |
| DLD-1 | Cell Proliferation | 29 nM | [1][2][3] |
| DLD-1 | Luciferase Reporter | 81 nM | [1][2][3] |
| HCT116 | Cell Proliferation | 560 nM | [1][2][3] |
| HT29 | Cell Proliferation | 130 nM | [1][2][3] |
| SW620 | Cell Proliferation | 430 nM | [1][2][3] |
Table 2: Efficacy of siRNA-Mediated KLF5 Knockdown
| Cell Line | Transfection Method | KLF5 Knockdown Efficiency | Phenotypic Effect | Reference |
| SW480 | siRNA transfection | ~90% reduction in KLF5 expression | Significant decrease in LPA-induced cell proliferation | [5] |
| HCT116 | siRNA transfection | Not specified | Decrease in LPA-mediated cell proliferation | [5] |
| Chondrocytes | siRNA transfection (100 nM) | Not specified | Increased Type II collagen expression | [7] |
| Hep-2 | siRNA transfection | Not specified | Decreased proliferation, migration, and invasion; increased apoptosis | [8] |
| NSCLC cells | siRNA transfection | Not specified | Suppressed hypoxia-induced cisplatin resistance | [9] |
Experimental Protocols
This compound Treatment Protocol
This protocol is a generalized procedure for treating cells with this compound, based on common practices in the cited literature.
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[1]
-
Analysis: Following incubation, perform downstream analyses such as cell proliferation assays (e.g., MTS assay), western blotting for KLF5 expression, or cell cycle analysis.[1][4]
siRNA Knockdown Protocol
This protocol provides a general guideline for siRNA-mediated knockdown of KLF5. Specific reagents and concentrations may vary depending on the cell line and transfection reagent used.[10]
-
Cell Seeding: Seed cells in a multi-well plate 18-24 hours prior to transfection to achieve 60-80% confluency on the day of transfection.[10] Use antibiotic-free medium.
-
siRNA Preparation: In separate tubes, dilute the KLF5-specific siRNA and a non-targeting control siRNA in an appropriate transfection medium (e.g., Opti-MEM).[6]
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same transfection medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[10]
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours, depending on the cell type and the desired level of knockdown.
-
Analysis: After incubation, assess the knockdown efficiency by measuring KLF5 mRNA levels (qRT-PCR) or protein levels (Western blot).[5][7] Perform functional assays to evaluate the phenotypic consequences of KLF5 knockdown.
Signaling Pathways and Experimental Workflows
KLF5 Signaling in Cancer Proliferation
The following diagram illustrates a simplified signaling pathway where KLF5 promotes cancer cell proliferation by regulating the expression of key cell cycle proteins.
KLF5-mediated cell proliferation signaling pathway.
Experimental Workflow for Comparing this compound and siRNA
The diagram below outlines a typical experimental workflow for a comparative analysis of this compound and siRNA targeting KLF5.
Workflow for comparing this compound and KLF5 siRNA.
Concluding Remarks
Both this compound and siRNA-mediated knockdown are effective tools for inhibiting KLF5 function and studying its role in cancer biology. This compound offers the advantages of a small molecule, including ease of use, dose-dependent effects, and potential for in vivo applications.[1] However, off-target effects, though reported to be minimal for this compound, should always be a consideration with small molecule inhibitors.[2][3]
siRNA provides a highly specific method for gene silencing at the mRNA level. While potent, the delivery of siRNA can be challenging in some cell types, and the duration of knockdown is transient. The choice between this compound and siRNA will ultimately depend on the specific experimental goals, the cell system being used, and the desired duration of KLF5 inhibition. This guide provides the foundational information to aid researchers in making a strategic and informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KLF5 silence attenuates proliferation and epithelial-mesenchymal transition induction in Hep-2 cells through NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knockdown of KLF5 suppresses hypoxia-induced resistance to cisplatin in NSCLC cells by regulating HIF-1α-dependent glycolysis through inactivation of the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Validating the Specificity of ML264 for KLF5 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule inhibitor's specificity is paramount. This guide provides an objective comparison of ML264, a potent inhibitor of Krüppel-like Factor 5 (KLF5), with alternative compounds, supported by experimental data and detailed protocols.
Krüppel-like factor 5 (KLF5) is a transcription factor implicated in the proliferation of intestinal epithelial cells and the pathogenesis of colorectal cancer[1][2]. Its role in oncogenesis has made it an attractive target for therapeutic intervention. This compound was identified through an ultra-high throughput screen as a potent and selective inhibitor of KLF5 expression[1][2]. This guide delves into the experimental data validating this compound's specificity and compares its performance against other reported KLF5 inhibitors.
Comparative Analysis of KLF5 Inhibitors
The specificity of a chemical probe is defined by its ability to interact with the intended target while having minimal off-target effects. This compound has been extensively profiled for its specificity, setting a benchmark for other KLF5 inhibitors.
Potency and Selectivity Data
The following tables summarize the inhibitory concentrations (IC50) of this compound and its analogs, as well as other compounds identified as KLF5 inhibitors. Potency is a key indicator of a compound's effectiveness, while a large difference between the IC50 in KLF5-expressing cancer cells and KLF5-deficient normal cells suggests selectivity.
Table 1: Potency of this compound and Analogs in KLF5-Related Assays
| Compound | KLF5 Promoter Assay IC50 (DLD-1 cells) | DLD-1 Cell Proliferation IC50 | IEC-6 (KLF5-deficient) Cell Cytotoxicity IC50 |
| This compound | 81 nM[1][3] | 29 nM[1][3] | >50 µM[1][3] |
| SR15006 | 41.6 nM | Not Reported | Not Reported |
| SR18662 | 4.4 nM | Not Reported | Not Reported |
Table 2: Activity of Alternative KLF5 Inhibitors
| Compound | KLF5 Promoter Inhibition | DLD-1 Cell Proliferation Inhibition | Known Off-Target Activities |
| Wortmannin | Yes[1] | Yes[1] | Potent PI3K inhibitor |
| AG17 (Tyrphostin) | Yes[1] | Yes[1] | Tyrosine kinase inhibitor |
| AG879 (Tyrphostin) | Yes[1] | Yes[1] | Tyrosine kinase inhibitor, inhibits RAF-1 and HER-2 expression |
| CID 439501 | EC50 < 10 µM[3] | Yes[3] | Not extensively profiled |
| CID 5951923 | EC50 < 10 µM[3] | Yes[3] | Selectively active against colon cancer cells in NCI-60 panel[3] |
Off-Target Profiling of this compound
To further validate its specificity, this compound was subjected to broad screening against panels of kinases and other therapeutically relevant proteins.
Table 3: this compound Off-Target Screening Results
| Screening Panel | Number of Targets | Result |
| Kinase Panel | 47 | No significant inhibition[1] |
| Ricerca Lead Profiling Screen | 67 | No significant inhibition at 10 µM[1] |
This comprehensive screening demonstrates the high specificity of this compound for the KLF5 pathway, a critical feature for a reliable chemical probe and a promising characteristic for a therapeutic candidate. In contrast, alternative compounds like wortmannin and the tyrphostins (AG17, AG879) are known to have significant off-target activities, which can confound experimental results and lead to undesired side effects.
Experimental Methodologies
The validation of this compound's specificity relies on a series of well-defined experimental protocols. The following are detailed descriptions of the key assays used.
KLF5 Promoter-Luciferase Reporter Assay
This cell-based assay is the primary method for identifying and quantifying inhibitors of KLF5 expression.
-
Cell Line: DLD-1 human colorectal adenocarcinoma cells stably expressing a luciferase reporter gene driven by the human KLF5 promoter.
-
Protocol:
-
Seed the DLD-1 reporter cells in 96-well or 384-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., this compound) or DMSO as a vehicle control.
-
Incubate for a defined period (e.g., 24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
-
Cell Proliferation/Viability Assays
These assays assess the functional effect of KLF5 inhibition on cancer cell growth.
-
Cell Lines: KLF5-expressing cancer cell lines (e.g., DLD-1, HCT116, HT29, SW620) and a KLF5-deficient normal cell line for counterscreening (e.g., IEC-6 rat intestinal epithelial cells).
-
Protocol (using CellTiter-Glo®):
-
Seed cells in 96-well plates and allow them to attach.
-
Treat with a range of compound concentrations.
-
Incubate for a specified time (e.g., 48 or 72 hours).
-
Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence and calculate IC50 values. A high IC50 in the counterscreen cell line (IEC-6) indicates selectivity.
-
Western Blot Analysis
This technique directly measures the levels of KLF5 protein in cells following compound treatment.
-
Protocol:
-
Treat cells (e.g., DLD-1) with the test compound for 24 hours.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for KLF5, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
Visualize and quantify the protein bands to determine the reduction in KLF5 levels.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the KLF5 signaling pathway, the experimental workflow for inhibitor validation, and the logical framework for comparing inhibitors.
Conclusion
The available data strongly support this compound as a highly potent and specific inhibitor of KLF5 expression. Its validation through a comprehensive series of assays, including broad off-target screening, sets it apart from many other compounds identified as KLF5 inhibitors. While analogs like SR18662 show increased potency, this compound remains a well-characterized and reliable tool for studying KLF5 biology. Researchers using other compounds, particularly those with known off-target activities like wortmannin and tyrphostins, should exercise caution and employ appropriate controls to ensure that the observed effects are indeed due to KLF5 inhibition. This comparative guide underscores the importance of rigorous specificity validation in the development and application of small molecule inhibitors.
References
- 1. Essential role of KLF5 transcription factor in cell proliferation and differentiation and its implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of ML264: A Comparative Cross-Validation Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental effects of ML264, a potent inhibitor of Krüppel-like Factor 5 (KLF5), across a spectrum of cancer cell lines. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways and workflows.
This compound has emerged as a promising small molecule inhibitor targeting KLF5, a transcription factor implicated in the proliferation and survival of various cancer cells. This guide synthesizes publicly available data to offer an objective overview of this compound's performance, comparing its efficacy in different cancer types and outlining the experimental basis for these findings.
Quantitative Analysis of this compound's Anti-Proliferative Effects
The inhibitory activity of this compound has been quantified in several cancer cell lines, primarily focusing on colorectal cancer, where KLF5 is a known oncogene. The half-maximal inhibitory concentration (IC50) values from cell-based proliferation assays serve as a key metric for its potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| DLD-1 | Colon Cancer | 29 | [1] |
| HT29 | Colon Cancer | 130 | [1] |
| SW620 | Colon Cancer | 430 | [1] |
| HCT116 | Colon Cancer | 560 | [1] |
| IEC-6 | Normal Intestinal Epithelial | >50,000 | [1] |
As the data indicates, this compound demonstrates potent, nanomolar-range inhibition of proliferation in multiple colorectal cancer cell lines while exhibiting significantly lower toxicity towards a non-cancerous intestinal epithelial cell line, suggesting a favorable therapeutic window.[1]
Further cross-validation of this compound's activity has been conducted through the National Cancer Institute's (NCI) 60-cell line screen (NSC number: 750355). This extensive panel provides a broader perspective on the compound's efficacy across a diverse range of human cancers. The data is typically presented as GI50 values, the concentration required to inhibit cell growth by 50%. While the complete NCI-60 dataset for this compound is extensive, a consistent pattern of anti-proliferative activity has been observed across various cancer subtypes.
Unraveling the Mechanism of Action: Signaling Pathways and Cellular Responses
This compound exerts its anti-cancer effects primarily through the downregulation of KLF5 expression.[1] This action initiates a cascade of downstream events, impacting key signaling pathways that govern cell proliferation, survival, and apoptosis.
Signaling Pathways Modulated by this compound
The inhibitory effect of this compound on KLF5 disrupts several oncogenic signaling pathways, including the RAS/MAPK/PI3K and Wnt/β-catenin pathways, which are frequently dysregulated in colorectal cancer.[2] In osteosarcoma cell lines, this compound has also been shown to inhibit the JAK2/STAT3 and Wnt/β-catenin signaling pathways.
Cellular Effects of this compound
The inhibition of KLF5 by this compound leads to several observable cellular outcomes:
-
Induction of Apoptosis: this compound treatment has been shown to induce programmed cell death in cancer cells. This is a critical characteristic of an effective anti-cancer agent.
-
Cell Cycle Arrest: By downregulating KLF5, this compound can halt the progression of the cell cycle, thereby preventing cancer cell division and proliferation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effects.
Cell Viability (MTS) Assay
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Following treatment, the MTS reagent is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated by fitting the data to a dose-response curve.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a defined period.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.
-
Annexin V and PI Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark to allow for binding of the reagents.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for KLF5 and Downstream Targets
This technique is used to detect and quantify the levels of specific proteins.
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for KLF5, EGR1, or other proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels, often normalized to a loading control like β-actin or GAPDH.[3]
Comparison with Alternative KLF5 Inhibitors
While this compound has been a valuable tool compound for studying the role of KLF5, research has continued to identify and develop other inhibitors. A direct comparison with these alternatives is essential for understanding the evolving landscape of KLF5-targeted therapies. The availability of public data for such comparisons is currently limited, but as more potent and selective KLF5 inhibitors emerge, comparative studies will be crucial for identifying the most promising clinical candidates.
Conclusion
This compound effectively inhibits the proliferation of a range of cancer cell lines, with a particularly pronounced effect in colorectal cancer models. Its mechanism of action is centered on the downregulation of KLF5, leading to the disruption of key oncogenic signaling pathways and the induction of apoptosis. The experimental data summarized in this guide provides a solid foundation for further investigation into the therapeutic potential of KLF5 inhibition in cancer treatment. The detailed protocols offer a starting point for researchers seeking to validate and expand upon these findings. As the field of KLF5-targeted drug discovery advances, continued cross-validation and comparative analysis will be paramount in translating these preclinical findings into effective clinical therapies.
References
- 1. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to KLF5 Inhibitors: ML264 vs. First-Generation Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation Krüppel-like factor 5 (KLF5) inhibitor, ML264, with earlier-generation and alternative small-molecule inhibitors of KLF5. The information presented is collated from peer-reviewed scientific literature and is intended to aid researchers in selecting the appropriate tool compounds for their studies in oncology and other fields where KLF5 plays a critical role.
Introduction to KLF5 and its Inhibition
Krüppel-like factor 5 (KLF5) is a zinc-finger transcription factor that plays a pivotal role in cell proliferation, differentiation, and tumorigenesis.[1] Its overexpression is implicated in several cancers, including colorectal cancer, making it an attractive therapeutic target.[2] Efforts to develop KLF5 inhibitors have led to the discovery of several small molecules that modulate its expression and activity. This guide focuses on comparing this compound, a potent and selective inhibitor of KLF5 expression, with other known inhibitors.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound and other notable KLF5 inhibitors. The data is primarily derived from studies on colorectal cancer (CRC) cell lines, where KLF5 is a key oncogenic driver.
Table 1: Inhibition of KLF5 Promoter Activity
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| This compound | DLD-1 | KLF5 Promoter Luciferase | 81 | [1] |
| SR18662 | DLD-1 | KLF5 Promoter Luciferase | 4.4 | [3][4][5][6] |
| CID 5951923 | DLD-1 | KLF5 Promoter Luciferase | 603 | [7] |
Table 2: Inhibition of Cancer Cell Proliferation/Viability
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| This compound | DLD-1 | Cell Proliferation | 29 | [1] |
| HCT116 | Cell Proliferation | 560 | [1] | |
| HT29 | Cell Proliferation | 130 | [1] | |
| SW620 | Cell Proliferation | 430 | [1] | |
| SR18662 | DLD-1 | Cell Viability (MTT) | 1.7 - 40 | [8] |
| HCT116 | Cell Viability (MTT) | 1.7 - 40 | [8] | |
| HT29 | Cell Viability (MTT) | 1.7 - 40 | [8] | |
| SW620 | Cell Viability (MTT) | 1.7 - 40 | [8] | |
| CID 5951923 | DLD-1 | Cell Proliferation | 1600 | [9] |
Mechanism of Action
This compound and the compared inhibitors primarily act by reducing the expression of KLF5.[1][10] This is evidenced by their activity in KLF5 promoter-driven luciferase reporter assays and confirmed by Western blot analysis showing a decrease in KLF5 protein levels upon treatment.[1][11] The exact molecular target of this compound is still under investigation, but it is known to downregulate EGR1, a transcriptional activator of KLF5.[10] Similarly, CID 5951923 has been shown to downregulate EGR1 expression.[9] SR18662, an analog of this compound, also reduces the expression levels of both KLF5 and EGR1.[6]
Key Signaling Pathways Involving KLF5
KLF5 is a critical node in several signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of KLF5 inhibitors.
Caption: KLF5 is a convergence point for major oncogenic signaling pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize KLF5 inhibitors. For detailed, compound-specific methodologies, please refer to the cited literature.
KLF5 Promoter Luciferase Reporter Assay
This assay is used to quantify the effect of inhibitors on the transcriptional activity of the KLF5 promoter.
Methodology:
-
Cell Line: A human colorectal cancer cell line, such as DLD-1, is stably transfected with a luciferase reporter plasmid. This plasmid contains the human KLF5 promoter sequence upstream of the firefly luciferase gene (e.g., pGL4.18hKLF5p).[1][12]
-
Cell Seeding: The stably transfected cells are seeded into 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor or vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Lysis and Luciferase Measurement: After incubation, the cells are lysed, and a luciferase assay reagent containing luciferin is added. The luminescence, which is proportional to the luciferase activity and thus KLF5 promoter activity, is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration) to account for variations in cell number and transfection efficiency. IC50 values are calculated from the dose-response curves.
Caption: Workflow for the KLF5 promoter luciferase reporter assay.
Western Blotting for KLF5 Protein Expression
This technique is used to directly measure the levels of KLF5 protein in cells following inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Colorectal cancer cells (e.g., DLD-1, HCT116) are cultured and treated with the KLF5 inhibitor at various concentrations and for different time points.
-
Protein Extraction: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for KLF5. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.
-
Quantification: The intensity of the KLF5 band is quantified and normalized to the loading control to determine the relative change in KLF5 protein expression.
Caption: General workflow for Western blot analysis of KLF5 protein.
Conclusion
The development of small-molecule inhibitors targeting KLF5 has provided valuable tools for cancer research. This compound stands out as a potent inhibitor of KLF5 expression with significant anti-proliferative effects in colorectal cancer cells. More recent analogs, such as SR18662, demonstrate even greater potency. Earlier compounds like CID 5951923, while less potent, have also contributed to the understanding of KLF5 inhibition. The choice of inhibitor will depend on the specific experimental needs, including the desired potency and the cellular context being investigated. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration of KLF5 as a therapeutic target.
References
- 1. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of small-molecule inhibitors of the colorectal cancer oncogene Krüppel-like factor 5 expression by ultrahigh-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WO2020210662A1 - Small molecules for cancer therapy that reduce the expression of transcription factors klf5 and egr-1 - Google Patents [patents.google.com]
- 9. KLF5 Inhibitor, CID 5951923 - CAS 749872-43-3 - Calbiochem | 422625 [merckmillipore.com]
- 10. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Small-Molecule Inhibitors of the Colorectal Cancer Oncogene Krüppel-Like Factor 5 Expression by Ultrahigh-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of ML264 with Radiotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential synergistic effects of the KLF5 inhibitor, ML264, with radiotherapy. Due to the current lack of direct preclinical data on this compound in combination with radiation, this guide establishes a strong scientific rationale for its potential efficacy by examining the role of its target, Krüppel-like factor 5 (KLF5), in the DNA damage response. Furthermore, we present a comparative analysis of well-characterized inhibitors of DNA damage response pathways, namely WEE1 and CHK1 inhibitors, for which significant preclinical data in combination with radiotherapy exists. This guide offers supporting experimental data for these alternatives and provides detailed protocols for key assays to facilitate further research in this promising area.
The Rationale for Combining this compound with Radiotherapy: Targeting KLF5 in the DNA Damage Response
This compound is a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in various cellular processes, including cell proliferation, apoptosis, and stemness.[1][2] While direct studies on the combination of this compound and radiotherapy are not yet available, a compelling hypothesis for their synergistic interaction is rooted in the emerging role of KLF5 in the cellular response to DNA damage.
Radiotherapy, a cornerstone of cancer treatment, exerts its cytotoxic effects primarily by inducing DNA double-strand breaks (DSBs) in cancer cells. The cellular response to this damage, known as the DNA Damage Response (DDR), is a complex signaling network that coordinates DNA repair, cell cycle arrest, and apoptosis. Emerging evidence suggests that KLF5 plays a significant role in this process. Studies have shown that knockdown of KLF5 can impair the DNA repair potential of cancer cells. Specifically, silencing KLF5 has been demonstrated to inhibit the phosphorylation of key DDR proteins such as H2AX (a marker for DNA double-strand breaks), CHK1, and CHK2 in response to DNA-damaging agents like cisplatin.[3][4] By inhibiting KLF5, this compound may therefore compromise the ability of cancer cells to repair radiation-induced DNA damage, leading to an accumulation of lethal lesions and ultimately enhancing the efficacy of radiotherapy.
Proposed Mechanism of Action of this compound in Radiosensitization
The following diagram illustrates the proposed signaling pathway through which this compound may sensitize cancer cells to radiotherapy.
Caption: Proposed mechanism of this compound-mediated radiosensitization.
Comparative Analysis with Alternative Radiosensitizers: WEE1 and CHK1/2 Inhibitors
Given the absence of direct preclinical data for this compound with radiotherapy, we present a comparative analysis with two classes of well-studied radiosensitizers that also target the DNA damage response: WEE1 inhibitors (e.g., AZD1775) and CHK1/2 inhibitors (e.g., MK-8776). These inhibitors have demonstrated significant synergistic effects with radiotherapy in numerous preclinical studies.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies investigating the combination of WEE1 and CHK1/2 inhibitors with radiotherapy. This data provides a benchmark for the potential efficacy that could be expected from a KLF5 inhibitor like this compound.
Table 1: In Vitro Radiosensitization - Clonogenic Survival Assay Data
| Inhibitor Class | Compound | Cell Line | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF) | Reference |
| WEE1 Inhibitor | AZD1775 | Esophageal Cancer Cells (KYSE-30) | 2 | DER: 1.5 | [3] |
| AZD1775 | Esophageal Cancer Cells (SK-GT-4) | 2 | DER: 2.1 | [3] | |
| AZD1775 | Glioblastoma Cells (DK-MG) | 2, 4, 6 | Significant decrease in survival | [5] | |
| CHK1/2 Inhibitor | MK-8776 | EMT6 (Mouse Mammary Carcinoma) | LD90 | SER: 1.22 | [4] |
| MK-8776 | HeLa (Human Cervical Cancer) | LD90 | SER: 1.39 | [4] | |
| MK-8776 | FaDu (Head and Neck Squamous Cell Carcinoma) | 2, 4, 6 | Significant decrease in survival | [6] |
Table 2: DNA Damage and Repair - γH2AX Foci Assay Data
| Inhibitor Class | Compound | Cell Line | Time Post-IR | Observation | Reference |
| WEE1 Inhibitor | AZD1775 | Esophageal Cancer Cells | 24h | Increased γH2AX levels with combination | [3] |
| AZD1775 | Head and Neck Squamous Cell Carcinoma | 1h, 24h | Significant increase in DSBs | [6] | |
| CHK1/2 Inhibitor | MK-8776 | Head and Neck Squamous Cell Carcinoma | 1h, 24h | Significant increase in DSBs | [6] |
| CCT244747 | Head and Neck Cancer Cells | - | Increased γ-H2AX expression with combination | [7] |
Table 3: In Vivo Efficacy - Tumor Growth Delay Data
| Inhibitor Class | Compound | Tumor Model | Finding | Reference |
| WEE1 Inhibitor | AZD1775 | Esophageal Cancer Xenografts | Marked tumor regression with combination | [3] |
| MK-1775 | p53 deficient Lung Cancer Xenografts | Supra-additive tumor growth delay | [8] | |
| AZD1775 | Cervical Cancer Xenografts and PDXs | Significant decrease in tumor growth | [9] | |
| CHK1/2 Inhibitor | - | - | Data not readily available in a comparable format | - |
Experimental Protocols for Assessing Synergistic Effects
To facilitate research into the potential synergistic effects of this compound and radiotherapy, we provide detailed protocols for two key in vitro assays. These protocols are based on established methodologies and can be adapted for use with this compound.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Experimental Workflow:
Caption: Workflow for the clonogenic survival assay.
Detailed Protocol:
-
Cell Seeding: Plate single-cell suspensions of the desired cancer cell line into 6-well plates at densities ranging from 500 to 2000 cells per well, depending on the expected toxicity of the combined treatment.
-
Drug Treatment: After allowing cells to attach overnight, treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO). The incubation time with the drug prior to irradiation should be optimized (e.g., 24 hours).
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Incubation: Following irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with a solution of methanol and acetic acid (3:1) and then stain with 0.5% crystal violet in methanol.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The SER can then be calculated to quantify the synergistic effect.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is a sensitive method to detect and quantify DNA double-strand breaks.
Experimental Workflow:
Caption: Workflow for the γH2AX foci formation assay.
Detailed Protocol:
-
Cell Seeding: Seed cells onto glass coverslips in multi-well plates and allow them to adhere.
-
Drug Treatment: Treat the cells with this compound or vehicle for the desired duration.
-
Irradiation: Irradiate the cells with a specific dose of radiation (e.g., 2 Gy).
-
Fixation and Permeabilization: At various time points post-irradiation (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against γH2AX, followed by incubation with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Foci Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number and persistence of foci in the combination treatment group compared to single treatments would indicate a synergistic effect on DNA damage.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound with radiotherapy is currently lacking, the known role of its target, KLF5, in the DNA damage response provides a strong rationale for further investigation. The preclinical data for WEE1 and CHK1/2 inhibitors, which also target the DDR, demonstrate the potential of this therapeutic strategy to significantly enhance the efficacy of radiotherapy.
Future preclinical studies should focus on directly evaluating the combination of this compound and radiotherapy using the assays outlined in this guide. Such studies are crucial to validate the hypothesized synergistic interaction and to determine the optimal dosing and scheduling for this combination. The findings from this research could pave the way for new and more effective treatment strategies for a variety of cancers.
References
- 1. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles and regulation of the KLF5 transcription factor in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wee1 Kinase Inhibitor AZD1775 Effectively Sensitizes Esophageal Cancer to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Chk1 and Wee1 kinases enhances radiosensitivity of 2D and 3D head and neck cancer models to X-rays and low/high-LET protons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. pure.skku.edu [pure.skku.edu]
Safety Operating Guide
Prudent Disposal of ML264: A Guide for Laboratory Professionals
For Immediate Reference: Treat ML264 as a hazardous chemical during disposal, adhering to stringent safety protocols due to conflicting hazard information from suppliers.
Researchers and drug development professionals handling this compound must observe specific safety and disposal procedures to ensure a safe laboratory environment and compliance with regulations. While suppliers present conflicting safety classifications for this compound (CAS No. 1550008-55-3), a conservative approach, treating it as a potentially hazardous substance, is strongly recommended.
One supplier, Cayman Chemical, indicates that this compound is not a hazardous substance. Conversely, Selleck Chemicals classifies it as "Toxic," "Harmful if swallowed," and "Very toxic to aquatic life with long lasting effects." Given this discrepancy, and to prioritize safety, all disposal procedures should align with the more stringent hazard classification. The precautionary principle dictates that in the face of conflicting safety data, the more protective measures should be adopted.
Quantitative Data Summary
For clarity, the key identifying and hazard information for this compound is summarized in the table below.
| Identifier | Value | Source |
| Chemical Name | (2E)-3-(3-chlorophenyl)-N-[2-[methyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide | GlpBio |
| CAS Number | 1550008-55-3 | Multiple Sources |
| Hazard Classification (Cayman Chemical) | Not a hazardous substance | Cayman Chemical SDS |
| Hazard Classification (Selleck Chemicals) | Toxic, Harmful if swallowed, Very toxic to aquatic life with long lasting effects | Selleck Chemicals SDS |
Experimental Protocols: Proper Disposal Procedure for this compound
The following step-by-step protocol is based on the more stringent hazard assessment and is designed to ensure the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Containerization:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated pipette tips, gloves) in a sealable, chemically resistant container.
-
For solutions containing this compound, use a separate, sealed, and clearly labeled container. Ensure the container is compatible with the solvent used.
4. Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1550008-55-3," and an indication of the potential hazards (e.g., "Toxic," "Aquatic Hazard").
5. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
6. Disposal:
-
Dispose of the this compound waste through your institution's approved hazardous waste disposal program. [cite: Selleck Chemicals SDS]
-
Contact your EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Provide the EHS office with a copy of the Safety Data Sheet (SDS), highlighting the conflicting hazard information to ensure they can make an informed decision on the final disposal route.
Mandatory Visualizations
The following diagrams illustrate the recommended workflow for the proper disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound.
Caption: Decision logic for handling this compound based on conflicting safety data.
Personal protective equipment for handling ML264
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of ML264, a potent and selective inhibitor of Krüppel-like factor five (KLF5) expression. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent contact with skin and eyes, and to avoid inhalation. The following PPE is required:
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary to avoid inhalation of the compound, which may be an irritant.[1]
-
Hand Protection: Chemical-resistant rubber gloves must be worn to protect the hands from contact.[1]
-
Eye Protection: Chemical safety goggles are mandatory to shield the eyes from potential splashes or fine particles.[1]
-
Protective Clothing: A lab coat and other protective clothing should be worn to prevent skin contact.[1]
Quantitative Safety and Efficacy Data
The following table summarizes the key quantitative data for this compound, focusing on its activity in various cell lines.
| Data Point | Value | Cell Line/Context | Source |
| IC50 | 29 nM | DLD-1 (colorectal adenocarcinoma) cell proliferation | MedchemExpress.com[2] |
| IC50 | 81 nM | Cell-based luciferase assay | MedchemExpress.com[2] |
| IC50 | 130 nM | HT29 (colorectal adenocarcinoma) | NCBI[3] |
| IC50 | 430 nM | SW620 (colorectal adenocarcinoma) | NCBI[3] |
| IC50 | 560 nM | HCT116 (colorectal carcinoma) | NCBI[3] |
| Cytotoxicity | >50 µM | IEC-6 (non-transformed rat intestinal epithelial cells) | MedchemExpress.com[2] |
Experimental Protocols
In Vitro Cell Proliferation Assay:
-
Cell Culture: DLD-1 and HCT116 human colorectal cancer cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for 24, 48, and 72 hours.
-
Analysis: Cell proliferation is measured using an MTS assay, which quantifies metabolically active cells. The number of live cells is determined at each time point to assess the inhibitory effect of this compound.
In Vivo Xenograft Tumor Study:
-
Animal Model: Nude mice are used as the host for xenograft tumors.
-
Tumor Induction: 5x10^6 DLD-1 human colorectal cells are injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When tumors reach a volume of approximately 100 mm³, mice are treated intraperitoneally (i.p.) with this compound.
-
Dosing Regimen: this compound is administered at doses of 10 mg/kg (daily or twice daily) or 25 mg/kg (twice daily) for 10 days. A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured using calipers at regular intervals (e.g., day 5 and day 10) to determine the effect of this compound on tumor growth.
Signaling Pathway
This compound is known to inhibit the expression of Krüppel-like factor five (KLF5). KLF5 is a transcription factor that plays a role in cell proliferation and survival, in part through its interaction with signaling pathways such as RAS/MAPK/PI3K and WNT.
Caption: Diagram of this compound's inhibitory effect on KLF5 expression and related signaling pathways.
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid inhalation, and prevent contact with skin, eyes, and clothing. The material may be an irritant.[1]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place. Protect from light and heat. Avoid strong oxidizing agents.[1] this compound is shipped under ambient temperature as a non-hazardous chemical.[4]
Disposal:
-
Procedure: Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1]
-
Waste Containers: Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
-
Spills: In case of a spill, cover drains, then collect, bind, and pump off the spilled material. Take up the remainder with absorbent material and dispose of it properly. Clean the affected area and avoid the generation of dust.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ML-264 | CAS 1550008-55-3 | Sun-shinechem [sun-shinechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
